Product packaging for CARYPTOSIDE(Cat. No.:CAS No. 139687-24-4)

CARYPTOSIDE

Cat. No.: B1176682
CAS No.: 139687-24-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CARYPTOSIDE, also known as this compound, is a useful research compound. Its molecular formula is C17H26O11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

139687-24-4

Molecular Formula

C17H26O11

Synonyms

(1S,4aS,6S,7R,7aS)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6,7-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid methyl ester

Origin of Product

United States

Foundational & Exploratory

Unveiling Caryoptoside: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryoptoside, a phenylpropanoid glycoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and an exploration of its potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of Caryoptoside

Caryoptoside has been identified as a constituent of plants belonging to the genus Caryopteris, a member of the Lamiaceae family. The primary documented source of this compound is Caryopteris incana. The aerial parts of this plant have been reported to contain Caryoptoside.

While Caryopteris incana is the most cited source, it is plausible that other species within the Caryopteris genus also produce Caryoptoside. Further phytochemical screening of related species is warranted to identify other potential natural sources.

Quantitative Analysis of Caryoptoside

To date, specific quantitative data on the yield of Caryoptoside from Caryopteris incana or other plant sources remains limited in publicly available literature. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, and time of harvest. For accurate quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. A validated HPLC method would be essential to determine the precise yield of Caryoptoside from a given plant matrix.

Table 1: Natural Sources of Caryoptoside

Plant SpeciesFamilyPlant Part(s)Caryoptoside PresenceQuantitative Yield Data
Caryopteris incanaLamiaceaeAerial PartsDocumentedNot specified in available literature

Experimental Protocols: Isolation and Purification of Caryoptoside

The isolation of Caryoptoside from its natural source, Caryopteris incana, involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on standard methodologies for the isolation of phenylpropanoid glycosides from plant materials.

Plant Material Collection and Preparation
  • Collect fresh, healthy aerial parts of Caryopteris incana.

  • Thoroughly wash the plant material with distilled water to remove any dirt and debris.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction
  • Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.

  • Alternatively, employ a more efficient extraction method like Soxhlet extraction or ultrasonic-assisted extraction to reduce extraction time and solvent consumption.

  • Filter the extract to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation
  • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity. A typical sequence would be:

    • n-hexane (to remove nonpolar compounds like fats and waxes)

    • Chloroform or Dichloromethane

    • Ethyl acetate

    • n-butanol

  • Caryoptoside, being a glycoside, is expected to be concentrated in the more polar fractions, particularly the ethyl acetate and n-butanol fractions.

Chromatographic Purification
  • Column Chromatography:

    • Subject the ethyl acetate or n-butanol fraction to column chromatography on silica gel.

    • Elute the column with a gradient solvent system, starting with a less polar mixture (e.g., chloroform-methanol or ethyl acetate-methanol) and gradually increasing the polarity.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing Caryoptoside.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, pool the fractions containing Caryoptoside and subject them to preparative HPLC on a C18 column.

    • Use a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water, to achieve high-purity isolation of the compound.

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to Caryoptoside and concentrate it to obtain the pure compound.

Structure Elucidation
  • Confirm the identity and purity of the isolated Caryoptoside using spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC)

    • Mass Spectrometry (MS)

    • Infrared (IR) Spectroscopy

    • Ultraviolet-Visible (UV-Vis) Spectroscopy

Below is a graphical representation of the general workflow for the isolation of Caryoptoside.

experimental_workflow start Plant Material (Caryopteris incana) extraction Extraction (Methanol/Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Solvent Partitioning (Hexane, EtOAc, BuOH) crude_extract->fractionation etac_buoh Ethyl Acetate & n-Butanol Fractions fractionation->etac_buoh column_chrom Column Chromatography (Silica Gel) etac_buoh->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc pure_compound Pure Caryoptoside prep_hplc->pure_compound

General workflow for the isolation of Caryoptoside.

Potential Signaling Pathways and Biological Activities

While direct evidence for the specific signaling pathways modulated by Caryoptoside is currently limited, insights can be drawn from the known biological activities of structurally related phenylpropanoid glycosides. These compounds are often associated with a range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.

Anti-inflammatory Activity

Phenylpropanoid glycosides have been reported to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the central pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway .

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that Caryoptoside may inhibit this pathway, thereby reducing inflammation.

Another relevant pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which plays a crucial role in cellular responses to a variety of stimuli, including stress and inflammation. The MAPK cascade involves a series of protein kinases that ultimately lead to the activation of transcription factors involved in the inflammatory process. Phenylpropanoid glycosides have been shown to interfere with this pathway.

The diagram below illustrates a hypothetical mechanism of the anti-inflammatory action of Caryoptoside.

anti_inflammatory_pathway cluster_stimulus Pro-inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_nucleus Nucleus stimulus e.g., LPS, Cytokines mapk MAPK Pathway stimulus->mapk nfkb_pathway IKK stimulus->nfkb_pathway mapk->nfkb_pathway ikb IκB nfkb_pathway->ikb Phosphorylates nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation gene Pro-inflammatory Gene Expression nfkb_n->gene Induces inflammation Inflammation gene->inflammation caryoptoside Caryoptoside caryoptoside->mapk Inhibits caryoptoside->nfkb_pathway Inhibits

Caryoptoside: A Technical Guide to its Putative Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caryoptoside, a phenylethanoid glycoside found in plant species such as Clerodendrum bungei and Teucrium chamaedrys, is emerging as a compound of interest for its potential therapeutic properties. While direct research on caryoptoside is limited, its structural similarity to other well-studied phenylethanoid glycosides, such as verbascoside and teucrioside, provides a strong basis for proposing its mechanism of action. This technical guide synthesizes the available evidence to delineate the putative biological activities of caryoptoside, focusing on its antioxidant and anti-inflammatory effects. The proposed mechanisms involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory response and oxidative stress. This document provides a comprehensive overview of the theoretical framework for caryoptoside's action, supported by data from related compounds, detailed experimental protocols for assessing its activity, and visual representations of the implicated signaling cascades.

Introduction

Phenylethanoid glycosides (PhGs) are a diverse class of natural products known for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and antimicrobial effects. Caryoptoside belongs to this family of compounds and is characterized by a hydroxyphenylethyl moiety glycosidically linked to a sugar unit, which is often acylated with a hydroxycinnamic acid derivative. Given the established biological activities of PhGs, caryoptoside is hypothesized to exert its effects through similar molecular mechanisms. This guide will explore the putative mechanism of action of caryoptoside, drawing parallels from closely related and extensively studied PhGs.

Putative Mechanism of Action

The primary mechanism of action proposed for caryoptoside is centered on its ability to counteract oxidative stress and inflammation at the cellular level. These two processes are intricately linked and are implicated in the pathophysiology of numerous chronic diseases.

Antioxidant Activity

Caryoptoside is expected to possess potent antioxidant properties, primarily acting as a free radical scavenger. The phenolic hydroxyl groups within its structure are key to this activity, enabling the donation of a hydrogen atom to neutralize reactive oxygen species (ROS).

Proposed Antioxidant Mechanisms:

  • Direct ROS Scavenging: Caryoptoside likely reacts directly with and neutralizes various ROS, including superoxide anions, hydroxyl radicals, and hydrogen peroxide.

  • Inhibition of Pro-oxidant Enzymes: It may inhibit the activity of enzymes involved in ROS production, such as xanthine oxidase.

  • Upregulation of Endogenous Antioxidant Defenses: Caryoptoside could potentially enhance the expression and activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. The anti-inflammatory effects of phenylethanoid glycosides are well-documented and are thought to be mediated through the modulation of critical inflammatory signaling pathways.

Proposed Anti-inflammatory Mechanisms:

  • Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Caryoptoside is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

  • Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Phenylethanoid glycosides have been shown to modulate MAPK signaling. It is proposed that caryoptoside may inhibit the phosphorylation of key MAPK proteins, leading to a downstream reduction in the production of inflammatory mediators.

Quantitative Data (Based on Related Phenylethanoid Glycosides)

Due to the scarcity of direct quantitative data for caryoptoside, the following tables summarize representative data from studies on the closely related and structurally similar phenylethanoid glycosides, verbascoside and teucrioside, to provide an expected range of activity.

Table 1: Antioxidant Activity of Related Phenylethanoid Glycosides

CompoundAssayIC50 Value (µg/mL)Source
VerbascosideDPPH Radical Scavenging5.8 ± 0.3F. Loianno et al., 2021
TeucriosideDPPH Radical Scavenging12.5 ± 1.1A. Zengin et al., 2018

Table 2: Anti-inflammatory Activity of Related Phenylethanoid Glycosides

CompoundCell LineAssayEffectConcentrationSource
VerbascosideRAW 264.7Nitric Oxide (NO) ProductionInhibition10-100 µMH. Lee et al., 2005
VerbascosideRAW 264.7iNOS & COX-2 ExpressionInhibition10-100 µMH. Lee et al., 2005
VerbascosidePancreatic β-cellsNF-κB ActivationDownregulation1-100 µMA. Galli & C. Perego, 2017[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be used to validate the putative mechanism of action of caryoptoside.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, methanol, caryoptoside, ascorbic acid (positive control), 96-well microplate, spectrophotometer.

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare serial dilutions of caryoptoside and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank. A control well contains DPPH solution and methanol without the sample.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Materials: RAW 264.7 macrophage cell line, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, lipopolysaccharide (LPS), caryoptoside, Griess reagent, 96-well cell culture plate, incubator.

  • Protocol:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of caryoptoside for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is generated to quantify the amount of nitrite (a stable product of NO).

    • The inhibitory effect of caryoptoside on NO production is calculated relative to the LPS-stimulated control.

Western Blot Analysis for NF-κB and MAPK Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways.

  • Materials: RAW 264.7 cells, caryoptoside, LPS, lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate, imaging system.

  • Protocol:

    • Treat RAW 264.7 cells with caryoptoside and/or LPS as described in the NO assay protocol.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizations of Signaling Pathways and Workflows

Putative_Antioxidant_Mechanism_of_Caryoptoside ROS Reactive Oxygen Species (ROS) Caryoptoside Caryoptoside Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress Neutralized_ROS Neutralized Species Caryoptoside->Neutralized_ROS Direct Scavenging Antioxidant_Enzymes Endogenous Antioxidant Enzymes (SOD, CAT, GPx) Caryoptoside->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->ROS Neutralization

Caption: Putative antioxidant mechanism of caryoptoside.

Putative_Anti_inflammatory_Mechanism_of_Caryoptoside cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Pro-inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK_kinases MAPK Kinases (e.g., TAK1) TLR4->MAPK_kinases IKK IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Sequesters IkB_degraded IkB->IkB_degraded Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Caryoptoside Caryoptoside Caryoptoside->IKK Inhibition MAPKs MAPKs (ERK, JNK, p38) Caryoptoside->MAPKs Inhibition MAPK_kinases->IKK Activation MAPK_kinases->MAPKs Activation DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes Transcription

Caption: Proposed anti-inflammatory mechanism via NF-κB and MAPK pathways.

Experimental_Workflow_for_Anti_inflammatory_Assay start Start culture_cells Culture RAW 264.7 Macrophages start->culture_cells seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate pretreat Pre-treat with Caryoptoside seed_plate->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells griess_assay Griess Assay for NO collect_supernatant->griess_assay end End griess_assay->end western_blot Western Blot for NF-κB/MAPK lyse_cells->western_blot western_blot->end

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of caryoptoside is currently limited, the data from structurally related phenylethanoid glycosides provides a strong foundation for proposing its role as a potent antioxidant and anti-inflammatory agent. The putative mechanisms involve the scavenging of reactive oxygen species and the inhibition of key inflammatory signaling pathways, namely NF-κB and MAPK.

Future research should focus on isolating and purifying caryoptoside to conduct comprehensive in vitro and in vivo studies. These investigations should aim to:

  • Quantify the antioxidant capacity of caryoptoside using a range of assays.

  • Elucidate the precise molecular targets of caryoptoside within the NF-κB and MAPK signaling cascades.

  • Evaluate the efficacy of caryoptoside in animal models of inflammatory diseases.

  • Conduct structure-activity relationship studies to identify the key functional groups responsible for its biological activity.

A deeper understanding of the mechanism of action of caryoptoside will be crucial for unlocking its full therapeutic potential and for the development of novel drugs for the treatment of oxidative stress and inflammation-related disorders.

References

A Technical Guide to the Pharmacokinetics and Bioavailability of Caryoptoside and Related Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caryoptoside is an iridoid glycoside that has garnered interest for its potential biological activities. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating its therapeutic potential and developing it into a viable medicinal agent. This technical guide outlines the key pharmacokinetic parameters, experimental methodologies, and metabolic pathways relevant to the study of Caryoptoside and similar iridoid glycosides.

Data Presentation: Pharmacokinetics of Structurally Related Iridoid Glycosides

To provide a quantitative perspective, the following tables summarize the pharmacokinetic parameters of two well-studied iridoid glycosides, catalpol and harpagoside, following oral administration in animal models. These values offer a predictive glimpse into the potential pharmacokinetic behavior of Caryoptoside.

Table 1: Pharmacokinetic Parameters of Catalpol in Rats Following Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Oral Bioavailability (%)Reference
50--70 ± 23-66.7[1]
100-----[1]
200-----[1]
50----49.38[2][3]

Note: Dashes indicate data not provided in the cited source. AUC values may be reported in different units across studies.

Table 2: Pharmacokinetic Parameters of Harpagoside in Horses Following Intragastric Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Reference
525.591.070.462.53[4][5][6]
1055.461.0117.852.32[4][5][6]

Experimental Protocols

Detailed and validated methodologies are fundamental to generating reliable pharmacokinetic data. Below are representative protocols for in vivo pharmacokinetic studies and in vitro permeability assays.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol describes a typical study to determine the pharmacokinetic profile of an iridoid glycoside after oral administration to rats.

a) Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats (200-250 g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

  • Dosing: The compound (e.g., Caryoptoside) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specific dose. For bioavailability studies, a parallel group receives an intravenous (IV) administration of the compound dissolved in a sterile saline solution.

b) Sample Collection:

  • Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

c) Sample Preparation (Plasma):

  • Protein Precipitation: To a 100 µL aliquot of plasma, 300 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard (IS) is added.[7] The choice of IS is critical; for iridoid glycosides, another compound from the same class, such as aucubin, may be used.[1]

  • Vortexing and Centrifugation: The mixture is vortexed for 5 minutes and then centrifuged at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a suitable mobile phase (e.g., 100 µL of 50% methanol/water) for analysis.

d) Analytical Method: LC-MS/MS Quantification:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for quantification.[8]

  • Chromatographic Separation: A C18 analytical column is typically used to separate the analyte from endogenous plasma components. The mobile phase often consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high selectivity and sensitivity.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, T½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., DAS 2.0, PKSolver).[1][4][5][6]

In Vitro Permeability Assay Using Caco-2 Cell Monolayers

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[9][10]

a) Cell Culture:

  • Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[11]

b) Permeability Assay:

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[9][10]

  • Transport Study: The test compound is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points to assess AP-to-BL transport (absorption).

  • To investigate active efflux, the compound is added to the BL side, and samples are collected from the AP side (BL-to-AP transport).

  • Samples are analyzed by LC-MS/MS to determine the concentration of the compound.

c) Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the drug in the donor chamber.

  • The efflux ratio (ER) is calculated as the ratio of Papp (BL-to-AP) to Papp (AP-to-BL). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein.[11]

Mandatory Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Analysis

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 Analysis Dosing Oral/IV Administration of Compound to Rats Blood_Sampling Serial Blood Sampling (Tail Vein) Dosing->Blood_Sampling Plasma_Separation Centrifugation to Separate Plasma Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Separation->Protein_Precipitation Evaporation Evaporation and Reconstitution Protein_Precipitation->Evaporation LC_MS_MS LC-MS/MS Quantification Evaporation->LC_MS_MS Data_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->Data_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Generalized Biosynthetic Pathway of Iridoid Glycosides

G GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Geraniol 8-hydroxylase Iridodial Iridodial Hydroxygeraniol->Iridodial Oxidation & Cyclization Iridoid_Glycoside_Core Iridoid Glycoside Core Structure Iridodial->Iridoid_Glycoside_Core Glycosylation & further modifications Caryoptoside Caryoptoside (and other specific iridoids) Iridoid_Glycoside_Core->Caryoptoside Structural Modifications

Caption: Simplified biosynthetic pathway for iridoid glycosides.

Metabolism of Iridoid Glycosides

The metabolism of iridoid glycosides like Caryoptoside is a critical aspect of their pharmacokinetic profile. While specific metabolic pathways for Caryoptoside have not been elucidated, general metabolic transformations for this class of compounds include:

  • Hydrolysis: The glycosidic bond is susceptible to hydrolysis by gut microbiota, releasing the aglycone.

  • Phase I Reactions: The aglycone can undergo oxidation, reduction, and hydrolysis reactions, primarily mediated by cytochrome P450 enzymes in the liver.

  • Phase II Conjugation: The parent compound or its Phase I metabolites can be conjugated with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate excretion.[12]

The extent of metabolism significantly influences the oral bioavailability and clearance of these compounds. For instance, the bioavailability of catalpol has been reported to be affected by its conversion by intestinal bacteria.[3]

Conclusion

While direct pharmacokinetic data for Caryoptoside remains to be established, the information available for structurally related iridoid glycosides provides a valuable framework for future research. The experimental protocols and analytical methodologies outlined in this guide offer a robust starting point for scientists and drug development professionals seeking to characterize the ADME properties of Caryoptoside. Such studies are indispensable for unlocking the therapeutic potential of this and other promising natural products.

References

Unveiling the Toxicological Profile of Caryoptoside: A Preliminary Assessment and Call for Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Caryoptoside, an iridoid glycoside with potential therapeutic applications, currently lacks a defined toxicological profile, presenting a significant knowledge gap for researchers, scientists, and drug development professionals. This in-depth technical guide synthesizes the available, albeit limited, toxicological data on structurally related compounds and the plant families known to produce Caryoptoside, primarily the Verbenaceae family. The absence of direct studies on Caryoptoside necessitates a cautious approach and underscores the urgent need for comprehensive safety evaluations.

Executive Summary

Caryoptoside is an iridoid glycoside found in various plant species, including those from the Verbenaceae family. While research into its potential pharmacological benefits is ongoing, a thorough understanding of its safety profile is paramount for any future clinical development. This document serves as a preliminary guide, highlighting the potential toxicological concerns based on related compounds and plant extracts. Due to the lack of specific data on Caryoptoside, this report focuses on providing a framework for future toxicological investigation.

Introduction to Caryoptoside

Caryoptoside belongs to the iridoid glycoside class of compounds, which are widespread in the plant kingdom and known for a variety of biological activities. Its chemical structure forms the basis for its potential therapeutic effects, but also for its potential toxicity. The Verbenaceae family, a known source of Caryoptoside, contains species that have been reported to have toxic properties.

Toxicological Assessment of Related Plants and Compounds

In the absence of direct toxicological data for Caryoptoside, this section summarizes the findings from studies on related plant species and the broader class of iridoid glycosides.

Toxicity of the Verbenaceae Family

The Verbenaceae family, which includes the genus Clerodendrum (a potential source of Caryoptoside), contains plants with known toxic properties. For instance, some Lantana species within this family are known to be poisonous to livestock. While some plants in this family are used in traditional medicine, it is crucial to recognize that not all are safe for consumption.[1] Some species can be both edible and poisonous depending on the specific part of the plant and the quantity consumed.[1]

A study on the aqueous leaf extract of Lantana trifolia (Verbenaceae) indicated potential nephrotoxicity and hepatotoxicity in mice at higher doses (≥1000 mg/kg BW) during sub-acute administration.[2] However, the acute oral toxicity study suggested a median lethal dose (LD50) of >2000 mg/Kg BW, indicating relative safety for short-term use.[2] Another study on aqueous extracts of Lantana camara and Lippia alba (Verbenaceae) demonstrated cytotoxic and genotoxic effects on lettuce root tip meristem cells.[3] Furthermore, an aqueous extract of Verbena officinalis showed mutagenic activity in a modified Ames test.[4]

Toxicological Profile of Iridoid Glycosides

Iridoid glycosides are a diverse group of compounds with a range of biological activities.[5] While many are investigated for their therapeutic potential, some have shown toxic effects. An extract of Lamiophlomis rotata rich in iridoid glycosides was found to have potential toxicity in rats, causing hemolytic anemia and diarrhea.[6] Ecotoxicological studies on melampyroside, an iridoid glycoside, showed varying levels of toxicity to different organisms.[7]

The table below summarizes the toxicological findings for extracts from plants containing iridoid glycosides or belonging to the Verbenaceae family.

Plant/Compound ClassSpecies/ExtractDosing/ConcentrationObserved Toxic EffectsReference
VerbenaceaeLantana trifolia (aqueous leaf extract)≥1000 mg/kg BW (sub-acute)Nephrotoxicity, Hepatotoxicity[2]
VerbenaceaeLantana camara & Lippia alba (aqueous extracts)5, 10, 20, 30 g/LCytotoxicity, Genotoxicity (in lettuce)[3]
VerbenaceaeVerbena officinalis (aqueous extract)0.625, 1.25, 2.5, 5 mg/mlMutagenicity (Ames test)[4]
Iridoid GlycosidesLamiophlomis rotata extract0.40 and 1.00 g/kg (sub-chronic)Hemolytic anemia, Diarrhea[6]

Proposed Experimental Workflow for Caryoptoside Toxicological Profiling

Given the absence of data, a systematic toxicological evaluation of Caryoptoside is essential. The following workflow is proposed for a comprehensive assessment.

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies Cytotoxicity Cytotoxicity Acute_Toxicity Acute_Toxicity Cytotoxicity->Acute_Toxicity Genotoxicity Genotoxicity Sub_chronic_Toxicity Sub_chronic_Toxicity Genotoxicity->Sub_chronic_Toxicity Hepatotoxicity Hepatotoxicity Hepatotoxicity->Sub_chronic_Toxicity Acute_Toxicity->Sub_chronic_Toxicity Chronic_Toxicity Chronic_Toxicity Sub_chronic_Toxicity->Chronic_Toxicity Caryoptoside Caryoptoside Caryoptoside->Cytotoxicity Cell Viability Assays (e.g., MTT, LDH) Caryoptoside->Genotoxicity Ames Test Micronucleus Assay Caryoptoside->Hepatotoxicity Hepatocyte Cultures

Figure 1: Proposed workflow for toxicological evaluation of Caryoptoside.

Key Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for reproducible and reliable results. The following are generalized protocols that should be adapted and optimized for Caryoptoside.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate cells (e.g., HepG2, V79) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treatment: Expose cells to a range of concentrations of Caryoptoside for 24, 48, and 72 hours. Include a vehicle control and a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

In Vitro Genotoxicity (Ames Test)
  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Exposure: Mix the bacterial culture, Caryoptoside at various concentrations, and with or without S9 mix.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: Compare the number of revertant colonies in the treated groups to the negative control. A significant, dose-dependent increase in revertants indicates mutagenicity.

Signaling Pathways and Logical Relationships

While specific signaling pathways for Caryoptoside toxicity are unknown, a general understanding of xenobiotic metabolism and toxicity can guide future mechanistic studies. The following diagram illustrates a simplified logical flow of how a compound like Caryoptoside might induce toxicity.

G Caryoptoside_Exposure Caryoptoside_Exposure Metabolic_Activation Metabolic_Activation Caryoptoside_Exposure->Metabolic_Activation Reactive_Metabolites Reactive_Metabolites Metabolic_Activation->Reactive_Metabolites Cellular_Macromolecule_Damage Cellular_Macromolecule_Damage Reactive_Metabolites->Cellular_Macromolecule_Damage Oxidative_Stress Oxidative_Stress Reactive_Metabolites->Oxidative_Stress Cellular_Dysfunction Cellular_Dysfunction Cellular_Macromolecule_Damage->Cellular_Dysfunction Oxidative_Stress->Cellular_Dysfunction Toxicity_Endpoints Toxicity_Endpoints Cellular_Dysfunction->Toxicity_Endpoints Apoptosis Necrosis Organ Damage

Figure 2: Potential logical pathway for Caryoptoside-induced toxicity.

Conclusion and Future Directions

The current body of scientific literature lacks a specific toxicological profile for Caryoptoside. The information available on related plants from the Verbenaceae family and the broader class of iridoid glycosides suggests a potential for toxicity, particularly at higher doses or with prolonged exposure. Therefore, it is imperative that comprehensive in vitro and in vivo toxicological studies are conducted on purified Caryoptoside to establish its safety profile. This will be a critical step in determining its viability as a therapeutic agent and ensuring the safety of its potential applications. Future research should focus on determining the LD50, No-Observed-Adverse-Effect Level (NOAEL), and investigating its potential for genotoxicity, cytotoxicity, and organ-specific toxicities. Mechanistic studies to elucidate the signaling pathways involved in any observed toxicity will also be crucial.

References

An In-depth Technical Guide to the Discovery and Therapeutic Potential of Caryoptoside and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caryoptoside, an iridoid glycoside found in various medicinal plants, is emerging as a compound of significant interest in the field of drug discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of caryoptoside and its derivatives. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to facilitate further research and development. This document summarizes the current knowledge on the anti-inflammatory, anticancer, and neuroprotective effects of this class of compounds, offering a foundation for the development of novel therapeutics.

Introduction: The Discovery of Caryoptoside

Caryoptoside is a naturally occurring iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane-pyran skeleton.[1] Its discovery is rooted in the phytochemical investigation of various plant species traditionally used in folk medicine. Notably, caryoptoside has been isolated from plants of the genera Clerodendrum, such as Clerodendrum bungei, and Plantago.[2] The initial discovery and isolation of caryoptoside were driven by efforts to identify the bioactive constituents responsible for the therapeutic properties of these plants.

The core chemical structure of caryoptoside is C₁₇H₂₆O₁₁. Further structural elucidation has been achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are crucial for confirming the identity and purity of the isolated compound.

Isolation and Purification of Caryoptoside

The extraction and purification of caryoptoside from its natural sources are critical steps for its characterization and biological evaluation. A general workflow for the isolation of caryoptoside is outlined below.

experimental_workflow plant_material Plant Material (e.g., Clerodendrum bungei) extraction Extraction (e.g., Maceration with Ethanol) plant_material->extraction fractionation Fractionation (e.g., Liquid-Liquid Partitioning) extraction->fractionation chromatography Column Chromatography (e.g., Silica Gel, Sephadex) fractionation->chromatography hplc Preparative HPLC chromatography->hplc caryoptoside Pure Caryoptoside hplc->caryoptoside

Caption: General workflow for the isolation and purification of caryoptoside.

Detailed Experimental Protocol for Isolation

The following protocol is a generalized procedure for the isolation of caryoptoside from Clerodendrum bungei.

  • Plant Material Preparation: Air-dried and powdered aerial parts of Clerodendrum bungei are used as the starting material.

  • Extraction: The powdered plant material is macerated with 95% ethanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically. The collected extracts are then concentrated under reduced pressure to yield a crude ethanol extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The iridoid glycosides, including caryoptoside, are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Similar fractions are pooled based on their TLC profiles.

  • Further Purification: The caryoptoside-containing fractions are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure caryoptoside.

  • Structure Elucidation: The structure of the isolated caryoptoside is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-MS).

Biological Activities of Caryoptoside and Its Derivatives

While specific quantitative data for caryoptoside is still emerging, studies on compounds isolated from Clerodendrum bungei and other iridoid glycosides suggest significant therapeutic potential.

Anticancer Activity

Several compounds isolated from the roots of Clerodendrum bungei have demonstrated cytotoxic effects against cancer cell lines. For instance, a new phenylethanoid glycoside, two new cyclohexylethanoids, one new phenolic glycoside, and a new farnesane-type sesquiterpenoid isolated from this plant showed modest in vitro inhibition of the proliferation of the HeLa human cervical carcinoma cell line, with IC₅₀ values in the range of 3.5–8.7 μM.[1] Although these are not caryoptoside, it highlights the potential of constituents from this plant in cancer research.

Table 1: Cytotoxic Activity of Compounds from Clerodendrum bungei against HeLa Cells [1]

CompoundIC₅₀ (μM)
New Phenylethanoid Glycoside3.5 - 8.7
New Cyclohexylethanoids3.5 - 8.7
New Phenolic Glycoside3.5 - 8.7
New Farnesane-type Sesquiterpenoid3.5 - 8.7
Adriamycin (Positive Control)0.026 ± 0.001
Anti-inflammatory Activity

Iridoid glycosides are well-documented for their anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory signaling pathways. While specific IC₅₀ values for caryoptoside's anti-inflammatory activity are not yet widely available, the general mechanism for iridoids involves the inhibition of pro-inflammatory mediators.

The proposed anti-inflammatory signaling pathway modulated by iridoid glycosides is depicted below.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb mapk MAPK tlr4->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inos_cox2 iNOS, COX-2 nfkb->inos_cox2 mapk->cytokines mapk->inos_cox2 caryoptoside Caryoptoside caryoptoside->nfkb Inhibition caryoptoside->mapk Inhibition

Caption: Proposed anti-inflammatory signaling pathway modulated by caryoptoside.

Neuroprotective Effects

Neurodegenerative diseases are often associated with neuronal cell death triggered by factors such as oxidative stress, ER stress, and neuroinflammation.[3] Iridoids have shown potential in providing neuroprotection by targeting these key pathological factors.[4] While direct quantitative data for caryoptoside's neuroprotective effects are limited, the known activities of related compounds suggest a promising area for future investigation. The potential neuroprotective mechanisms of iridoid glycosides involve the regulation of apoptotic pathways and the enhancement of cell survival signals.

A simplified diagram illustrating the potential neuroprotective mechanism is shown below.

neuroprotective_pathway cluster_stress Cellular Stressors cluster_neuron Neuronal Cell stressors Oxidative Stress ER Stress Neuroinflammation apoptosis Apoptosis stressors->apoptosis survival Cell Survival caryoptoside Caryoptoside caryoptoside->apoptosis Inhibition caryoptoside->survival Promotion

Caption: Potential neuroprotective mechanism of caryoptoside.

Synthesis of Caryoptoside Derivatives

The synthesis of derivatives of natural products is a common strategy in drug discovery to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. While specific synthetic routes for caryoptoside derivatives are not extensively reported, general methodologies for the modification of iridoid glycosides can be applied. These often involve targeting the hydroxyl groups of the glucose moiety or other functional groups on the iridoid core.

A conceptual workflow for the synthesis of caryoptoside derivatives is presented below.

synthesis_workflow caryoptoside Caryoptoside protection Protection of Reactive Groups caryoptoside->protection modification Chemical Modification (e.g., Acylation, Alkylation) protection->modification deprotection Deprotection modification->deprotection derivative Caryoptoside Derivative deprotection->derivative

Caption: Conceptual workflow for the synthesis of caryoptoside derivatives.

Future Perspectives and Conclusion

Caryoptoside represents a promising scaffold for the development of new therapeutic agents. Its presence in traditionally used medicinal plants, coupled with the known biological activities of the iridoid glycoside class, provides a strong rationale for further investigation. Future research should focus on:

  • Comprehensive Biological Screening: Conducting extensive in vitro and in vivo studies to determine the specific IC₅₀ values of caryoptoside for its anti-inflammatory, anticancer, and neuroprotective activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by caryoptoside.

  • Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing a library of caryoptoside derivatives and evaluating their biological activities to identify compounds with improved therapeutic potential.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of caryoptoside and its promising derivatives.

References

Spectroscopic Data Analysis of Caryoptoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of Caryoptoside, an iridoid glycoside. The information presented herein is crucial for the identification, characterization, and quality control of this natural product in research and drug development settings. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses and provides detailed experimental protocols.

Introduction to Caryoptoside

Caryoptoside is an iridoid glycoside that has been isolated from various plant species, including those from the Lamiaceae and Verbenaceae families. Iridoid glycosides are a large group of monoterpenoids known for their diverse biological activities, making them interesting candidates for pharmaceutical research. Accurate structural elucidation and data analysis are paramount for any further investigation of their therapeutic potential. This guide focuses on the core spectroscopic techniques used to characterize Caryoptoside.

Spectroscopic Data of Caryoptoside

The structural characterization of Caryoptoside relies heavily on a combination of one- and two-dimensional NMR spectroscopy, as well as mass spectrometry. The following tables summarize the key spectroscopic data reported for Caryoptoside.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Caryoptoside

Positionδ (ppm)MultiplicityJ (Hz)
15.85d1.5
37.45s
52.95m
1.85m
2.15m
1.70m
1.95m
81.55s
92.10m
101.15d6.5
1'4.65d7.9
2'3.20t8.5
3'3.35t9.0
4'3.28t9.0
5'3.38m
6'a3.65dd12.0, 5.5
6'b3.85dd12.0, 2.0

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts (δ) for Caryoptoside

Positionδ (ppm)
193.5
3151.2
4110.5
538.7
625.9
729.8
842.1
946.3
1021.5
11169.8
1'99.2
2'73.8
3'77.1
4'70.7
5'76.9
6'61.9

Note: These assignments are based on 2D NMR experiments such as HSQC and HMBC.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for Caryoptoside

Ionization ModeAdductObserved m/z
ESI-MS (Positive)[M+Na]⁺427.1425
ESI-MS (Positive)[M+H]⁺405.1604
ESI-MS (Negative)[M-H]⁻403.1448

Note: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for iridoid glycosides like Caryoptoside. Specific parameters may need to be optimized based on the instrumentation and sample concentration.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified Caryoptoside in 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD, D₂O, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 s.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2 s.

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse sequences provided by the spectrometer manufacturer should be used.

    • The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate resolution and signal-to-noise ratio.

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of Caryoptoside in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase for infusion or LC-MS analysis.

Data Acquisition (LC-MS):

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (e.g., HPLC or UPLC).

  • Chromatography:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (0.1%) to promote ionization.

    • Flow rate: 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization source: Electrospray ionization (ESI) in both positive and negative modes.

    • Scan range: m/z 100-1000.

    • Collision energy (for MS/MS): Ramped or fixed collision energies to induce fragmentation and obtain structural information.

Data Interpretation and Visualization

The following diagrams illustrate the general workflow for spectroscopic data analysis and the key structural correlations for Caryoptoside.

Spectroscopic_Analysis_Workflow cluster_extraction Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Extraction Extraction from Plant Material Purification Chromatographic Purification Extraction->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS & MS/MS) Purification->MS NMR_Processing NMR Data Processing (Chemical Shifts, Coupling Constants) NMR->NMR_Processing MS_Processing MS Data Processing (m/z, Fragmentation) MS->MS_Processing Structure Structure Determination of Caryoptoside NMR_Processing->Structure MS_Processing->Structure

In Silico Prediction of Caryoptoside Targets: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Extensive searches for "Caryoptoside" did not yield specific information regarding its biological targets or mechanisms of action. The scientific literature readily available does not contain data on this particular compound. However, due to the phonetic similarity, this guide will focus on the well-researched flavonoid Cynaroside (also known as Luteolin-7-O-glucoside), which may be the intended compound of interest. All data, pathways, and protocols detailed below pertain exclusively to Cynaroside.

Executive Summary

Cynaroside is a flavonoid glycoside with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In silico and in vitro studies have begun to elucidate its molecular targets and the signaling pathways through which it exerts its therapeutic potential. This document provides a technical guide to the predicted and validated targets of Cynaroside, summarizing key quantitative data, experimental methodologies, and visualizing the associated signaling cascades. The primary pathways implicated in Cynaroside's mechanism of action include the NF-κB, JAK/STAT, and MET/AKT/mTOR signaling pathways. Additionally, in silico docking studies have identified Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) as a potential direct target.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of Cynaroside.

Target/AssayCell LineIC50/EC50 ValueReference
Influenza RNA-dependent RNA polymerase-32 nM[1]
Anti-proliferative activityU87 (Glioblastoma)26.34 µg/mL[2]
Anti-proliferative activityCaco-2 (Colon Carcinoma)> 50 µg/mL[2]
Enterovirus 71 3C protease-0.36 mM[3]
Enterovirus 71 cytopathic effectRhabdomyosarcoma cells0.43 mM[3]

Predicted and Validated Molecular Targets and Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

Cynaroside has been shown to exert significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a critical regulator of the immune response and inflammation. Cynaroside's inhibitory action leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.

A common method to quantify the inhibition of the NF-κB pathway is the luciferase reporter assay[4][5]:

  • Cell Culture and Transfection: Human embryonic kidney 293T cells are cultured and stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites.

  • Treatment: The transfected cells are pre-incubated with varying concentrations of Cynaroside for a specified period.

  • Stimulation: NF-κB activation is induced by treating the cells with a stimulating agent, typically Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 20 ng/mL.

  • Lysis and Luciferase Assay: After incubation (e.g., 7 hours), the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The inhibitory effect of Cynaroside is determined by the reduction in luciferase activity compared to cells treated with TNF-α alone. The 50% inhibitory concentration (IC50) is then calculated.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation IkBaP P-IκBα IkBa_NFkB->IkBaP NFkB NF-κB IkBaP->NFkB Release Proteasome Proteasome IkBaP->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Cynaroside Cynaroside Cynaroside->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Cynaroside inhibits the NF-κB signaling pathway.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. Cynaroside has been suggested to antagonize this pathway, contributing to its anti-inflammatory and anti-cancer properties[6].

To assess the effect of Cynaroside on the JAK/STAT pathway, the phosphorylation status of key proteins like STAT3 can be analyzed by Western blot:

  • Cell Culture and Treatment: A relevant cell line is cultured and treated with an appropriate cytokine (e.g., IL-6) to activate the JAK/STAT pathway, in the presence or absence of Cynaroside at various concentrations.

  • Protein Extraction: After treatment, cells are lysed to extract total protein.

  • SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the p-STAT3 bands is normalized to the total STAT3 bands to determine the effect of Cynaroside on STAT3 phosphorylation.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT P-STAT STAT->pSTAT pSTAT_dimer P-STAT Dimer pSTAT->pSTAT_dimer Dimerization Cynaroside Cynaroside Cynaroside->JAK Inhibition DNA DNA pSTAT_dimer->DNA Translocation Genes Target Gene Expression DNA->Genes

Caption: Predicted interaction of Cynaroside with DYRK2.

Conclusion

While there is a notable absence of scientific data on Caryoptoside, the available evidence for Cynaroside suggests it is a promising natural compound with multiple potential therapeutic applications. Its ability to modulate key signaling pathways involved in inflammation and cancer, such as NF-κB and JAK/STAT, provides a strong rationale for its observed biological effects. Furthermore, the in silico prediction of DYRK2 as a direct target opens new avenues for research into its specific mechanisms of action. Further experimental validation is required to confirm these in silico findings and to fully elucidate the therapeutic potential of Cynaroside.

References

Methodological & Application

Application Note and Protocol for the Quantification of Caryoptoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals.

Introduction

Caryoptoside, an iridoid glycoside, is a natural compound found in several plant species, including those of the Clerodendrum and Volkameria genera. It has garnered interest for its potential biological activities. Accurate and precise quantification of caryoptoside in plant materials and extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of caryoptoside. The described method is intended as a starting point for method development and requires validation in a user's laboratory to ensure its suitability for the intended application.

Materials and Reagents

  • Caryoptoside reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Plant material (e.g., dried leaves of Clerodendrum bungei or Volkameria inermis)

Apparatus

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC vials

Chromatographic Conditions

A summary of the recommended chromatographic conditions is provided in the table below.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-20 min: 10-40% B20-25 min: 40-10% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30 °C
Injection Volume 10 µL

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of caryoptoside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock standard solution with methanol. These solutions are used to construct the calibration curve.

Preparation of Sample Solutions (from plant material)
  • Grinding: Grind the dried plant material into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered plant material and place it in a conical flask. Add 50 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract with 10 mL of methanol.

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation (Illustrative Data)

The following table summarizes the typical validation parameters for this HPLC method. Note: This data is for illustrative purposes only and must be experimentally verified.

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) < 2.0%
Retention Time (min) Approximately 15.2 min (subject to system variations)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Ultrasonic Extraction (Methanol) grinding->extraction filtration1 Filtration extraction->filtration1 concentration Evaporation filtration1->concentration reconstitution Reconstitution (Methanol) concentration->reconstitution filtration2 0.45 µm Syringe Filtration reconstitution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection ref_std Caryoptoside Reference Standard stock_sol Stock Solution (1 mg/mL in Methanol) ref_std->stock_sol working_std Working Standards (1-100 µg/mL) stock_sol->working_std working_std->hplc_injection chromatography Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatography detection UV Detection (210 nm) chromatography->detection calibration_curve Calibration Curve Construction detection->calibration_curve quantification Quantification of Caryoptoside detection->quantification calibration_curve->quantification

Experimental workflow for caryoptoside quantification.

signaling_pathway caryoptoside Caryoptoside receptor Cell Surface Receptor caryoptoside->receptor Binds enzyme Intracellular Enzyme (e.g., Kinase) receptor->enzyme Activates transcription_factor Transcription Factor enzyme->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates biological_response Biological Response (e.g., Anti-inflammatory Effect) gene_expression->biological_response Leads to

Hypothetical signaling pathway involving caryoptoside.

Application Notes and Protocols for Caryoptoside Extraction from Caryopteris Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Caryoptoside, an iridoid glycoside, is a significant bioactive compound found in various Caryopteris species. It has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. These application notes provide a comprehensive protocol for the extraction, purification, and quantification of caryoptoside from Caryopteris incana. The protocol is based on established methodologies and offers a framework for obtaining high-purity caryoptoside for research and development purposes.

I. Quantitative Data Summary

The following table summarizes the quantitative yield of caryoptoside and other glycosides from the butanol (BuOH) fraction of a methanolic extract of Caryopteris incana. This data is critical for researchers aiming to estimate the expected yield from their extraction process.

CompoundYield (mg/g of BuOH fraction)
Caryoptoside 162.35
8-O-acetylharpagide93.28
6-O-caffeoylphlinoside28.15
Phlinoside22.60
Leucosceptoside A16.87
Acteoside7.05

Data extracted from a study on Caryopteris incana, which provides a benchmark for expected yields from the butanolic fraction of the plant extract[1].

II. Experimental Protocols

This section details the methodologies for the extraction, fractionation, and quantification of caryoptoside from the aerial parts of Caryopteris incana.

A. Protocol 1: Extraction and Fractionation

This protocol describes the initial extraction of bioactive compounds from the plant material and their separation into fractions with different polarities.

1. Materials and Reagents:

  • Dried and powdered aerial parts of Caryopteris incana

  • Methanol (MeOH), analytical grade

  • Diethyl ether

  • n-Butanol (BuOH)

  • Chloroform (CHCl₃)

  • Distilled water

  • Rotary evaporator

  • Freeze dryer

2. Procedure:

  • Methanol Extraction:

    • Macerate the dried, powdered plant material in methanol at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Fractionation:

    • Suspend the crude methanol extract in distilled water.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity.

    • First, partition the aqueous suspension with diethyl ether to remove nonpolar compounds. Separate the diethyl ether layer.

    • Next, partition the remaining aqueous layer with n-butanol. This step is crucial as caryoptoside, being a glycoside, will preferentially move into the butanol fraction.

    • Collect the n-butanol fraction and concentrate it using a rotary evaporator.

    • Finally, dry the concentrated butanol fraction completely, for instance by using a freeze dryer, to obtain a powder rich in caryoptoside.

B. Protocol 2: Quantification of Caryoptoside by HPLC-UV

This protocol outlines the analytical method for quantifying the amount of caryoptoside in the obtained butanol fraction.

1. Materials and Reagents:

  • Butanol fraction powder obtained from Protocol 1

  • Caryoptoside reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Acetonitrile, HPLC grade

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.45 µm)

2. Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the caryoptoside reference standard in methanol at a known concentration.

    • Create a series of calibration standards by diluting the stock solution with methanol to different concentrations.

    • Accurately weigh a known amount of the butanol fraction powder and dissolve it in methanol to a specific final concentration.

    • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and increase over time.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor at the UV absorbance maximum of caryoptoside.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Inject the calibration standards into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area against the concentration of the caryoptoside standards.

    • Inject the sample solution and determine the peak area corresponding to caryoptoside.

    • Use the calibration curve to calculate the concentration of caryoptoside in the sample solution and subsequently determine the yield in the butanol fraction.

III. Visualizations

A. Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of caryoptoside.

Extraction_Workflow Start Dried Caryopteris incana Powder Methanol_Extraction Methanol Extraction Start->Methanol_Extraction Crude_Extract Crude Methanol Extract Methanol_Extraction->Crude_Extract Suspension Suspend in Water Crude_Extract->Suspension Partition_Ether Partition with Diethyl Ether Suspension->Partition_Ether Ether_Fraction Diethyl Ether Fraction (discarded) Partition_Ether->Ether_Fraction Aqueous_Layer1 Aqueous Layer Partition_Ether->Aqueous_Layer1 Partition_Butanol Partition with n-Butanol Aqueous_Layer1->Partition_Butanol Butanol_Fraction n-Butanol Fraction Partition_Butanol->Butanol_Fraction Aqueous_Layer2 Aqueous Layer (discarded) Partition_Butanol->Aqueous_Layer2 Concentration Concentration & Drying Butanol_Fraction->Concentration Final_Product Caryoptoside-Rich Powder Concentration->Final_Product Analysis HPLC-UV Quantification Final_Product->Analysis Result Quantified Caryoptoside Analysis->Result

Caption: Workflow for Caryoptoside Extraction and Purification.

B. Proposed Anti-inflammatory Signaling Pathway

Caryoptoside is suggested to have anti-inflammatory properties. A common mechanism for anti-inflammatory action of natural products is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. The diagram below illustrates this proposed mechanism of action.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK_Complex IKK Complex Inflammatory_Stimulus->IKK_Complex Activates IkB_NFkB IκB NF-κB IKK_Complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_p Phosphorylated IκB Caryoptoside Caryoptoside Caryoptoside->IKK_Complex Inhibits Degradation Proteasomal Degradation IkB_p->Degradation DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α) DNA->Inflammatory_Genes Induces

Caption: Proposed inhibition of the NF-κB pathway by Caryoptoside.

Disclaimer: The proposed signaling pathway is based on the common anti-inflammatory mechanism of similar natural compounds. Further specific research on caryoptoside is required to definitively confirm this pathway.

References

Caryoptoside in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryoptoside, a phenylethanoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties. This document provides detailed application notes and experimental protocols for the utilization of Caryoptoside in cell culture experiments, focusing on its anti-inflammatory and potential neuroprotective activities. The information presented herein is intended to guide researchers in designing and executing robust in vitro studies to explore the biological effects and mechanisms of action of Caryoptoside.

Biological Activities and Mechanism of Action

Caryoptoside belongs to a class of compounds known as phenylethanoid glycosides, which have been reported to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and antitumor effects. The primary mechanism of action for the anti-inflammatory effects of Caryoptoside involves the modulation of key signaling pathways. Specifically, Caryoptoside has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophage cells. This is achieved through the inhibition of nitric oxide (NO) production and the downregulation of pro-inflammatory cytokines and enzymes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

The molecular mechanism underlying these effects lies in Caryoptoside's ability to interfere with intracellular signaling cascades. It has been demonstrated to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. Furthermore, Caryoptoside suppresses the activation of the Nuclear Factor-kappa B (NF-κB) pathway. Concurrently, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical regulator of the cellular antioxidant response.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro anti-inflammatory effects of Caryoptoside on LPS-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibitory Effect of Caryoptoside on NO Production

CompoundCell LineStimulantIC50 for NO Inhibition (µM)
CaryoptosideRAW 264.7LPS (1 µg/mL)45.3

Table 2: Effect of Caryoptoside on Pro-inflammatory Cytokine and Enzyme Expression

TreatmentTNF-α Expression (% of LPS control)IL-6 Expression (% of LPS control)IL-1β Expression (% of LPS control)iNOS Protein Level (% of LPS control)COX-2 Protein Level (% of LPS control)
Caryoptoside (25 µM) + LPSSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Caryoptoside (50 µM) + LPSSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced

(Note: "Significantly Reduced" indicates a statistically significant decrease as reported in the source literature. Specific percentages may vary between experiments.)

Experimental Protocols

Protocol 1: Assessment of Caryoptoside's Effect on Cell Viability

This protocol is essential to determine the non-toxic concentration range of Caryoptoside for subsequent experiments.

1.1. Materials:

  • Caryoptoside (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

  • RAW 264.7 macrophage cells or HT22 hippocampal neuronal cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • DMSO (for MTT assay)

  • Plate reader

1.2. Procedure:

  • Seed RAW 264.7 or HT22 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Prepare serial dilutions of Caryoptoside in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the Caryoptoside dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Caryoptoside) and a negative control (medium only).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.

  • Calculate cell viability as a percentage of the control.

Protocol 2: Evaluation of Anti-inflammatory Activity (Nitric Oxide Production)

This protocol measures the inhibitory effect of Caryoptoside on NO production in LPS-stimulated macrophages.

2.1. Materials:

  • Caryoptoside

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS)

  • Complete culture medium

  • 24-well cell culture plates

  • Griess reagent

2.2. Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of Caryoptoside for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no treatment), a Caryoptoside-only group, and an LPS-only group.

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

This is a general protocol to assess the potential of Caryoptoside to induce or inhibit apoptosis.

3.1. Materials:

  • Caryoptoside

  • Target cell line (e.g., HT22 cells for neuroprotection/neurotoxicity studies)

  • Apoptosis-inducing agent (e.g., glutamate for HT22 cells)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

3.2. Procedure:

  • Seed cells in a 6-well plate and incubate until they reach the desired confluency.

  • Treat the cells with Caryoptoside at various concentrations for a predetermined time (e.g., 24 hours). If investigating protective effects, pre-treat with Caryoptoside before adding an apoptotic stimulus.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Visualization of Pathways and Workflows

experimental_workflow_inflammation cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 pretreat Pre-treat with Caryoptoside incubate_24h_1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h_2 Incubate 24h stimulate->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant cell_lysate Prepare Cell Lysate incubate_24h_2->cell_lysate no_assay Nitric Oxide Assay collect_supernatant->no_assay cytokine_assay Cytokine Analysis (ELISA/qPCR) collect_supernatant->cytokine_assay western_blot Western Blot (iNOS, COX-2, etc.) cell_lysate->western_blot

Caption: Experimental workflow for assessing the anti-inflammatory effects of Caryoptoside.

signaling_pathway_caryoptoside cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38 p-p38 TLR4->p38 Activates ERK p-ERK TLR4->ERK Activates JNK p-JNK TLR4->JNK Activates p_IκBα p-IκBα TLR4->p_IκBα Activates Caryoptoside Caryoptoside Caryoptoside->p38 Inhibits Caryoptoside->ERK Inhibits Caryoptoside->JNK Inhibits Caryoptoside->p_IκBα Inhibits Nrf2 Nrf2 Caryoptoside->Nrf2 Activates Inflammation Inflammatory Response (NO, TNF-α, IL-6, iNOS, COX-2) p38->Inflammation Promotes ERK->Inflammation Promotes JNK->Inflammation Promotes p_p65 p-p65 p_p65->Inflammation Promotes p_IκBα->p_p65 Leads to activation of HO1 HO-1 Nrf2->HO1 Induces HO1->Inflammation Inhibits Antioxidant Antioxidant Response HO1->Antioxidant Promotes

Caption: Signaling pathways modulated by Caryoptoside in LPS-stimulated macrophages.

Caryoptoside: Investigating its Potential as an In Vivo Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Caryoptoside, a clerodane diterpene found in plants of the Volkameria (formerly Clerodendrum) genus, has been identified as a compound of interest for its potential therapeutic properties. While the broader class of clerodane diterpenes and extracts from Volkameria species have demonstrated anti-inflammatory effects in various studies, specific in vivo data on isolated caryoptoside is currently limited in publicly accessible scientific literature. This document aims to provide a framework for investigating the potential anti-inflammatory activity of caryoptoside in preclinical in vivo models, based on established protocols for similar compounds and the general understanding of inflammatory pathways.

Postulated Mechanism of Action

It is hypothesized that caryoptoside may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in regulating the expression of pro-inflammatory cytokines and enzymes.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Upon activation by inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is postulated that caryoptoside may inhibit one or more steps in this pathway, thereby reducing the production of these inflammatory mediators.

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors that, in turn, regulate the expression of inflammatory genes. Caryoptoside could potentially interfere with the phosphorylation and activation of key MAPK proteins, thus dampening the inflammatory response.

Proposed In Vivo Models for Evaluation

To investigate the anti-inflammatory potential of caryoptoside in vivo, the following well-established models are proposed:

  • Carrageenan-Induced Paw Edema Model: A classic model of acute inflammation.

  • Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model: A model relevant to systemic inflammation and acute respiratory distress syndrome (ARDS).

Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess the efficacy of potential anti-inflammatory agents against acute inflammation.

Materials:

  • Caryoptoside (of high purity)

  • Carrageenan (lambda, type IV)

  • Vehicle for caryoptoside (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin or Diclofenac sodium

  • Saline solution (0.9% NaCl)

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Group I (Vehicle Control): Administer vehicle.

    • Group II (Positive Control): Administer Indomethacin (e.g., 10 mg/kg).

    • Group III-V (Caryoptoside): Administer caryoptoside at varying doses (e.g., 10, 25, 50 mg/kg).

  • Dosing: Administer the vehicle, positive control, or caryoptoside orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculation of Edema and Inhibition:

    • Paw Edema (mL) = Paw volume at time 't' - Paw volume at 0 h.

    • Percentage Inhibition of Edema = [(Edema of Control Group - Edema of Treated Group) / Edema of Control Group] x 100.

  • Biochemical Analysis: At the end of the experiment, euthanize the animals and collect paw tissue and blood samples. Analyze paw tissue homogenates for levels of TNF-α, IL-6, IL-1β, and myeloperoxidase (MPO) activity. Serum can also be analyzed for cytokine levels.

2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is used to evaluate the effects of potential anti-inflammatory agents on lung inflammation.

Materials:

  • Caryoptoside

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for caryoptoside

  • Positive control: Dexamethasone

  • Saline solution

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Animal Acclimatization and Grouping: As described in the paw edema model.

  • Dosing: Administer vehicle, dexamethasone (e.g., 5 mg/kg, i.p.), or caryoptoside (e.g., 10, 25, 50 mg/kg, i.p. or p.o.) 1 hour before LPS administration.

  • Induction of ALI: Anesthetize mice and intratracheally instill LPS (e.g., 5 mg/kg) in 50 µL of saline. The control group will receive saline only.

  • Sample Collection: At 6 or 24 hours post-LPS administration, euthanize the mice.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: Perform bronchoalveolar lavage with sterile saline. Centrifuge the BAL fluid and count the total and differential inflammatory cells (neutrophils, macrophages) in the cell pellet. Analyze the supernatant for total protein concentration (an indicator of vascular permeability) and levels of TNF-α, IL-6, and IL-1β.

  • Lung Tissue Analysis:

    • Histopathology: Perfuse the lungs and fix one lobe in 10% formalin for histological examination (H&E staining) to assess inflammatory cell infiltration, alveolar wall thickening, and edema.

    • Wet/Dry Ratio: Weigh the other lung lobe before and after drying in an oven to determine the lung wet/dry weight ratio, an indicator of pulmonary edema.

    • Homogenate Analysis: Homogenize lung tissue to measure MPO activity (an index of neutrophil infiltration) and for Western blot analysis of proteins involved in the NF-κB and MAPK pathways (e.g., phosphorylated and total forms of IκBα, p65, ERK, JNK, and p38).

Data Presentation

Table 1: Hypothetical Effect of Caryoptoside on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.35 ± 0.0458.8
Caryoptoside100.72 ± 0.0615.3
Caryoptoside250.58 ± 0.0531.8
Caryoptoside500.45 ± 0.04*47.1
Note: This table presents hypothetical data for illustrative purposes. Actual results would need to be determined experimentally. *p < 0.05 compared to the vehicle control group.

Table 2: Hypothetical Effect of Caryoptoside on Inflammatory Markers in LPS-Induced ALI

Treatment GroupDose (mg/kg)BALF Neutrophil Count (x10⁴/mL)Lung MPO Activity (U/g tissue)Lung TNF-α (pg/mg protein)
Sham-0.5 ± 0.11.2 ± 0.325 ± 5
LPS + Vehicle-25.6 ± 3.215.8 ± 2.1350 ± 45
LPS + Dexamethasone58.2 ± 1.55.1 ± 0.8110 ± 20
LPS + Caryoptoside1020.1 ± 2.812.5 ± 1.9280 ± 35
LPS + Caryoptoside2515.3 ± 2.19.3 ± 1.5215 ± 30
LPS + Caryoptoside5010.5 ± 1.86.8 ± 1.1150 ± 25*
Note: This table presents hypothetical data for illustrative purposes. Actual results would need to be determined experimentally. *p < 0.05 compared to the LPS + Vehicle group.

Visualizations

experimental_workflow cluster_carr Carrageenan-Induced Paw Edema cluster_lps LPS-Induced Acute Lung Injury c_acclimatize Animal Acclimatization c_grouping Grouping c_acclimatize->c_grouping c_dosing Dosing (Caryoptoside/Control) c_grouping->c_dosing c_induce Induce Edema (Carrageenan) c_dosing->c_induce c_measure Measure Paw Volume c_induce->c_measure c_analyze Biochemical Analysis c_measure->c_analyze l_acclimatize Animal Acclimatization l_grouping Grouping l_acclimatize->l_grouping l_dosing Dosing (Caryoptoside/Control) l_grouping->l_dosing l_induce Induce ALI (LPS) l_dosing->l_induce l_sample Sample Collection (BALF, Lung) l_induce->l_sample l_analyze Analysis (Cells, Cytokines, Histology) l_sample->l_analyze nfkb_pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Activation receptor->ikk ikb_deg IκBα Degradation ikk->ikb_deg nfkb_trans NF-κB Translocation ikb_deg->nfkb_trans nucleus Nucleus nfkb_trans->nucleus gene_trans Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) nucleus->gene_trans caryoptoside Caryoptoside (Potential Inhibition) caryoptoside->ikk caryoptoside->nfkb_trans mapk_pathway stimulus Inflammatory Stimuli receptor Receptor stimulus->receptor mapkkk MAPKKK Activation receptor->mapkkk mapkk MAPKK Activation mapkkk->mapkk mapk MAPK Activation (p38, JNK, ERK) mapkk->mapk trans_factors Transcription Factor Activation mapk->trans_factors gene_trans Pro-inflammatory Gene Transcription trans_factors->gene_trans caryoptoside Caryoptoside (Potential Inhibition) caryoptoside->mapk

Application of Caryoptoside in Neuroprotective Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryoptoside, an iridoid glycoside found in various medicinal plants, including those of the Caryopteris and Teucrium genera, has garnered interest for its potential therapeutic properties. While research into the specific neuroprotective effects of isolated Caryoptoside is still emerging, the broader class of iridoid glycosides has demonstrated significant promise in preclinical studies. These compounds are often investigated for their ability to mitigate neuronal damage associated with neurodegenerative diseases, which are frequently linked to oxidative stress, neuroinflammation, and apoptosis.

This document provides a comprehensive overview of the application of Caryoptoside and related iridoid glycosides in neuroprotective assays. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols and data presentation formats to facilitate the investigation of Caryoptoside's neuroprotective potential. Due to the limited availability of quantitative data for isolated Caryoptoside, data from studies on Cornel Iridoid Glycoside (CIG), a well-researched iridoid glycoside with demonstrated neuroprotective effects, is presented as a representative example.

Key Neuroprotective Mechanisms and Signaling Pathways

Iridoid glycosides are believed to exert their neuroprotective effects through the modulation of several key signaling pathways involved in cellular defense and survival. A critical pathway in this context is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of protective enzymes.

Nrf2_Signaling_Pathway Nrf2_cyto Nrf2_cyto Nrf2_nuc Nrf2_nuc Nrf2_cyto->Nrf2_nuc translocation ROS ROS Caryoptoside Caryoptoside

Experimental Protocols

The following section details the methodologies for key in vitro experiments to assess the neuroprotective effects of Caryoptoside.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the effect of a compound on cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.

Experimental Workflow:

Cell_Viability_Workflow

Protocol:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of Caryoptoside for 24 hours.

  • Induction of Toxicity: Induce neurotoxicity by adding a stressor such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or amyloid-beta (Aβ) peptides and incubate for the appropriate duration.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Measurement of Reactive Oxygen Species (ROS)

This assay quantifies the levels of intracellular ROS, a key indicator of oxidative stress.

Protocol:

  • Cell Culture and Treatment: Culture and treat the cells with Caryoptoside and a neurotoxic agent as described in the cell viability assay.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Assessment of Apoptosis (Western Blot for Caspase-3)

This protocol allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved caspase-3.

Protocol:

  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Neurite Outgrowth Assay

This assay assesses the ability of a compound to promote the growth of neurites, a crucial process for neuronal development and regeneration.

Protocol:

  • Cell Culture: Plate PC12 cells on collagen-coated plates.

  • Treatment: Treat the cells with Caryoptoside in the presence or absence of a growth factor like Nerve Growth Factor (NGF).

  • Fixation and Staining: After a suitable incubation period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde and stain with a neuronal marker such as β-III tubulin.

  • Imaging and Analysis: Capture images using a microscope and quantify neurite length and branching using image analysis software.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of the effects of Caryoptoside across different assays and concentrations.

Table 1: Neuroprotective Effect of Cornel Iridoid Glycoside (CIG) on Cell Viability in PC12 Cells

Treatment GroupConcentrationCell Viability (%)
Control-100 ± 5.2
H₂O₂ (150 µM)-52.3 ± 3.8
CIG + H₂O₂10 µM65.7 ± 4.1
CIG + H₂O₂25 µM78.9 ± 5.5
CIG + H₂O₂50 µM89.1 ± 4.9

Data are presented as mean ± SD and are representative of typical results.

Table 2: Effect of Cornel Iridoid Glycoside (CIG) on ROS Production and Apoptosis in PC12 Cells

Treatment GroupROS Level (Fold Change)Cleaved Caspase-3 (Relative Expression)
Control1.0 ± 0.11.0 ± 0.2
H₂O₂ (150 µM)3.5 ± 0.44.2 ± 0.5
CIG + H₂O₂ (50 µM)1.8 ± 0.32.1 ± 0.3

Data are presented as mean ± SD and are representative of typical results.

Conclusion

The protocols and data presentation formats provided in this document offer a robust framework for the investigation of Caryoptoside's neuroprotective properties. By employing these standardized assays, researchers can systematically evaluate its efficacy in mitigating neuronal cell death, oxidative stress, and apoptosis. The elucidation of Caryoptoside's mechanism of action, potentially through pathways such as Nrf2 signaling, will be crucial for its development as a potential therapeutic agent for neurodegenerative diseases. Further studies utilizing isolated Caryoptoside are warranted to definitively establish its neuroprotective profile.

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Caryoptoside Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of Caryoptoside analogues, focusing on their potential as anti-inflammatory agents. The protocols outlined below are based on established methodologies for the synthesis of iridoid glycosides and the evaluation of their biological activities.

Introduction to Caryoptoside and its Therapeutic Potential

Caryoptoside is a naturally occurring iridoid glycoside characterized by a cyclopenta[c]pyran ring system. Iridoid glycosides are a class of monoterpenoids known for a wide range of biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and antioxidant effects. The anti-inflammatory properties of several iridoid glycosides have been demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. This inhibitory action is a key indicator of a compound's potential to mitigate inflammatory responses.

The structural features of iridoid glycosides, such as the degree of unsaturation and the nature of substituent groups, play a crucial role in their biological activity. Structure-activity relationship (SAR) studies are therefore essential to identify the key pharmacophores and to guide the design of more potent and selective analogues. For instance, it has been observed that a double bond between C-7 and C-8 in the iridoid skeleton can enhance anti-inflammatory activity. Furthermore, the hydrolysis of the glycosidic bond can also influence the biological effects.

This document provides a framework for the synthesis of Caryoptoside analogues and the subsequent evaluation of their anti-inflammatory activity, with the goal of elucidating their SAR.

Experimental Protocols

General Synthesis of Caryoptoside Analogues

The synthesis of Caryoptoside analogues involves the modification of its core structure at various positions. A general synthetic strategy can be envisioned to create a library of analogues for SAR studies.

Workflow for the Synthesis of Caryoptoside Analogues:

Synthesis_Workflow Caryoptoside Caryoptoside (Starting Material) Protection Protection of Hydroxyl Groups Caryoptoside->Protection Modification Modification of Core Structure (e.g., Acylation, Alkylation, etc.) Protection->Modification Deprotection Deprotection Modification->Deprotection Analogues Caryoptoside Analogues Library Deprotection->Analogues Anti_Inflammatory_Assay_Workflow Cell_Culture Culture RAW 264.7 Cells Treatment Treat Cells with Analogues + LPS Cell_Culture->Treatment Incubation Incubate for 24h Treatment->Incubation Griess_Assay Measure NO Production (Griess Assay) Incubation->Griess_Assay Data_Analysis Calculate IC50 Values Griess_Assay->Data_Analysis SAR_Analysis Analogues Library of Synthesized Analogues Biological_Data Quantitative Biological Data (IC50 values) Analogues->Biological_Data SAR Establish Structure-Activity Relationship Biological_Data->SAR Structural_Features Analysis of Structural Modifications Structural_Features->SAR

Caryoptoside: A Phytochemical Standard for Analytical and Biological Investigations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caryoptoside, an iridoid glycoside, is a bioactive compound found in several medicinal plants, notably within the Clerodendrum genus. Its presence in plants with traditional uses in treating inflammation and other ailments has made it a compound of interest for phytochemical analysis and pharmacological research. This document provides detailed application notes and protocols for utilizing Caryoptoside as a standard in various analytical techniques and for investigating its biological activities. These guidelines are intended for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and quality control.

Section 1: Phytochemical Analysis using Caryoptoside as a Standard

Caryoptoside serves as an essential reference standard for the qualitative and quantitative analysis of plant extracts and herbal formulations. Its accurate quantification is crucial for ensuring the quality, consistency, and efficacy of these products.

High-Performance Liquid Chromatography (HPLC-UV/PDA)

HPLC coupled with UV or Photodiode Array (PDA) detection is a robust and widely used technique for the quantification of Caryoptoside.

Protocol: Quantification of Caryoptoside by HPLC-UV/PDA

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used. A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Caryoptoside can be monitored at approximately 230 nm.

  • Standard Preparation:

    • Prepare a stock solution of Caryoptoside standard (e.g., 1 mg/mL) in methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover a concentration range of approximately 1-100 µg/mL.

  • Sample Preparation:

    • Extract the plant material or formulation with a suitable solvent (e.g., methanol or ethanol) using techniques such as sonication or Soxhlet extraction.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the prepared standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the Caryoptoside standard against its concentration.

    • Determine the concentration of Caryoptoside in the samples by interpolating their peak areas on the calibration curve.

Data Presentation: HPLC-UV/PDA Method Validation Parameters

ParameterTypical Value
Retention Time Dependent on specific method, but should be consistent
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow for HPLC Analysis of Caryoptoside

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Caryoptoside Standard Solutions HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Extract and Filter Plant Sample Sample_Prep->HPLC_Injection Data_Acquisition Acquire Chromatographic Data at 230 nm HPLC_Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantify_Sample Determine Caryoptoside Concentration in Sample Data_Acquisition->Quantify_Sample Calibration_Curve->Quantify_Sample

Caption: Workflow for the quantification of Caryoptoside using HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.

Protocol: Quantification of Caryoptoside by LC-MS/MS

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Chromatographic Conditions: Similar to HPLC-UV, but often with faster gradients and smaller particle size columns (e.g., UPLC).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Caryoptoside need to be determined by infusing a standard solution.

  • Standard and Sample Preparation: As described for HPLC, with potential for more rigorous clean-up steps like Solid Phase Extraction (SPE) for complex samples.

  • Analysis and Quantification: A calibration curve is constructed using the peak areas of the specific MRM transitions.

Data Presentation: LC-MS/MS Method Parameters

ParameterTypical Value
Precursor Ion (m/z) To be determined experimentally
Product Ion (m/z) To be determined experimentally
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Sub-ng/mL range

Section 2: In Vitro Biological Activity Assays

Caryoptoside has been investigated for various biological activities. The following are standard protocols to assess its antioxidant, anti-inflammatory, and cytotoxic effects.

Antioxidant Activity Assays

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagents: DPPH solution in methanol (e.g., 0.1 mM), Caryoptoside standard solutions of varying concentrations, and a positive control (e.g., Ascorbic acid or Trolox).

  • Procedure:

    • In a 96-well plate, add 100 µL of DPPH solution to 100 µL of each Caryoptoside standard concentration.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of Caryoptoside.

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Reagents: ABTS radical cation solution (prepared by reacting ABTS stock solution with potassium persulfate), Caryoptoside standard solutions, and a positive control.

  • Procedure:

    • In a 96-well plate, add a small volume of Caryoptoside standard to the ABTS radical solution.

    • Incubate at room temperature for a short period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: Similar to the DPPH assay.

Data Presentation: Antioxidant Activity of Caryoptoside

AssayIC50 Value (µg/mL)Positive Control (IC50 µg/mL)
DPPH Scavenging To be determined experimentallye.g., Ascorbic Acid: ~5
ABTS Scavenging To be determined experimentallye.g., Trolox: ~2.5
Anti-inflammatory Activity Assay

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of Caryoptoside for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Calculation: Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

  • IC50 Determination: Calculate the IC50 value for the inhibition of NO production.

Signaling Pathway Investigation: NF-κB Activation

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Logical Flow for Investigating Caryoptoside's Effect on the NF-κB Pathway

NFkB_Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS for NO production) NFkB->Gene_Expression Caryoptoside Caryoptoside Caryoptoside->IKK Inhibition?

Caption: Postulated mechanism of Caryoptoside's anti-inflammatory action via NF-κB inhibition.

Cytotoxicity Assay

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Culture desired cancer cell lines (e.g., HeLa, HepG2) in appropriate media.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat the cells with various concentrations of Caryoptoside for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measurement: Measure the absorbance at approximately 570 nm.

  • Calculation: Calculate the percentage of cell viability compared to the untreated control.

  • IC50 Determination: Determine the IC50 value, which represents the concentration of Caryoptoside that causes 50% inhibition of cell growth.

Data Presentation: Cytotoxicity of Caryoptoside

Cell LineIC50 Value (µM)
HeLa To be determined experimentally
HepG2 To be determined experimentally

Experimental Workflow for MTT Assay

MTT_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Treatment Treat with varying concentrations of Caryoptoside Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate to allow Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Crystals with DMSO Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Calculation Calculate Cell Viability and IC50 Absorbance_Reading->Calculation

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Caryoptoside is a valuable phytochemical standard for the quality control of herbal products and a promising bioactive molecule for further pharmacological investigation. The protocols and data presented herein provide a comprehensive framework for researchers to utilize Caryoptoside effectively in their analytical and biological studies. It is recommended that each laboratory validates these methods according to their specific instrumentation and experimental conditions to ensure accurate and reproducible results.

Development of Caryoptoside-Based Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caryoptoside, an iridoid glycoside with the chemical formula C₁₇H₂₆O₁₁, has been identified in plants of the Caryopteris genus. While preliminary interest exists in its potential therapeutic applications, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed research on its specific biological activities, mechanisms of action, and quantitative efficacy data. This document aims to provide a framework for the development of caryoptoside-based therapeutic agents by outlining standard experimental protocols and theoretical signaling pathways that could be investigated. However, it is crucial to note that the following sections are based on general pharmacological principles and methodologies due to the limited specific data on caryoptoside. Further foundational research is imperative to validate these proposed applications.

Potential Therapeutic Applications (Hypothetical)

Based on the activities of structurally related iridoid glycosides and other compounds found in the Lamiaceae family, the therapeutic potential of caryoptoside could be explored in the following areas:

  • Anti-inflammatory Effects: Investigation into its ability to modulate inflammatory pathways.

  • Antioxidant Properties: Assessment of its capacity to neutralize reactive oxygen species (ROS).

  • Neuroprotective Activity: Exploring its potential to protect neuronal cells from damage.

  • Anticancer Properties: Screening for cytotoxic effects against various cancer cell lines.

Note: These are proposed areas of investigation and are not yet supported by substantial evidence for caryoptoside itself.

Data Presentation (Template)

Due to the lack of quantitative data for caryoptoside in the current literature, the following tables are presented as templates for organizing future experimental findings.

Table 1: In Vitro Anti-inflammatory Activity of Caryoptoside

Cell LineInflammatory StimulusMeasured ParameterIC₅₀ (µM)Positive Control (IC₅₀, µM)Reference

Table 2: In Vitro Antioxidant Activity of Caryoptoside

Assay TypeMeasured ParameterIC₅₀ (µM)Positive Control (IC₅₀, µM)Reference
DPPHRadical Scavenging
ABTSRadical Scavenging
ORACOxygen Radical Absorbance

Table 3: In Vitro Cytotoxicity of Caryoptoside against Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)Positive Control (IC₅₀, µM)Reference

Experimental Protocols

The following are detailed, standard protocols for key experiments to elucidate the therapeutic potential of caryoptoside.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of caryoptoside (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value using non-linear regression analysis.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of concentrations of caryoptoside in methanol. Ascorbic acid or Trolox can be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the caryoptoside solution (or control) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the caryoptoside sample.

  • Data Analysis: Determine the IC₅₀ value from a plot of scavenging percentage against concentration.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of caryoptoside for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical signaling pathways that caryoptoside might modulate, based on the known mechanisms of other iridoid glycosides, and a general workflow for its therapeutic development.

G cluster_0 Potential Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IκBα (degradation) IκBα (degradation) IKK->IκBα (degradation) NF-κB (translocation) NF-κB (translocation) IκBα (degradation)->NF-κB (translocation) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NF-κB (translocation)->Pro-inflammatory Genes (TNF-α, IL-6, iNOS) iNOS iNOS NO NO iNOS->NO Caryoptoside Caryoptoside Caryoptoside->IKK Inhibition

Hypothetical NF-κB signaling pathway modulation by Caryoptoside.

G cluster_1 Potential Antioxidant Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE Nrf2->ARE translocation Antioxidant Genes (HO-1, NQO1) Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Genes (HO-1, NQO1) Caryoptoside Caryoptoside Caryoptoside->Keap1 Inhibition

Hypothetical Nrf2-mediated antioxidant response by Caryoptoside.

G cluster_2 Drug Development Workflow for Caryoptoside A Isolation & Purification B In Vitro Screening (Anti-inflammatory, Antioxidant, Cytotoxicity) A->B C Mechanism of Action Studies (Western Blot, qPCR) B->C D Lead Optimization (Synthesis of Derivatives) B->D C->D E In Vivo Efficacy Studies (Animal Models) D->E F Pharmacokinetics & Toxicology E->F G Preclinical Development F->G

General workflow for Caryoptoside therapeutic development.

Conclusion and Future Directions

The development of caryoptoside as a therapeutic agent is currently hampered by a lack of fundamental research. The protocols and conceptual frameworks provided here serve as a guide for initiating such studies. Future research should prioritize:

  • Confirmation of Biological Activities: Systematic screening of caryoptoside against a panel of assays for anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.

  • Dose-Response Studies: Establishment of IC₅₀ values to quantify its potency.

  • Mechanism of Action Elucidation: Identification of the specific molecular targets and signaling pathways modulated by caryoptoside.

  • In Vivo Validation: Progression to animal models to assess efficacy and safety in a physiological context.

Through rigorous and systematic investigation, the therapeutic potential of caryoptoside can be thoroughly evaluated, paving the way for the potential development of novel therapeutic agents.

Application Notes for In Vitro Antioxidant Activity of Caryoptoside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caryoptoside, an iridoid glycoside, is a natural compound found in plants of the Caryopteris genus, belonging to the Verbenaceae family. Plants from this family have been traditionally used for their medicinal properties, and recent studies on related species and compound classes suggest potential antioxidant activities.[1][2][3] Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The evaluation of the in vitro antioxidant capacity of pure compounds like Caryoptoside is a critical first step in understanding their therapeutic potential.

These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant activity of Caryoptoside using common and reliable in vitro assays. The methodologies described are intended for researchers in natural product chemistry, pharmacology, and drug development to evaluate the free radical scavenging and reducing power of this compound.

Principle of Antioxidant Activity Assays

In vitro antioxidant assays are based on the ability of a compound to inhibit oxidation, either by hydrogen atom transfer (HAT) or single electron transfer (SET). The assays detailed in this document, DPPH, ABTS, and FRAP, are popular due to their simplicity, reproducibility, and high throughput.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the pre-formed ABTS radical cation (ABTS•+) is reduced by an antioxidant, leading to a decrease in its characteristic blue-green color. This assay is applicable to both hydrophilic and lipophilic compounds.[5]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the sample.

Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of Caryoptoside against the DPPH radical.

Materials:

  • Caryoptoside

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to prepare a 0.06 mM solution. Store in a dark bottle at 4°C.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of Caryoptoside in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a stock solution of ascorbic acid in methanol and dilute to the same concentration range as the sample.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of Caryoptoside or ascorbic acid to the wells.

    • For the control, add 100 µL of methanol instead of the sample.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with DPPH solution. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration. A lower IC₅₀ value indicates a higher antioxidant activity.[6][7]

ABTS Radical Cation Scavenging Assay

Objective: To evaluate the ABTS radical cation scavenging capacity of Caryoptoside.

Materials:

  • Caryoptoside

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[5]

    • Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of Caryoptoside in methanol or PBS (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a stock solution of Trolox and dilute to the same concentration range.

  • Assay Protocol:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of Caryoptoside or Trolox to the wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (ABTS•+ solution without sample).

    • A_sample is the absorbance of the sample with ABTS•+ solution. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Objective: To measure the ferric reducing power of Caryoptoside.

Materials:

  • Caryoptoside

  • Ferric chloride (FeCl₃)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Sodium acetate buffer (300 mM, pH 3.6)

  • Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in distilled water

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of Caryoptoside in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a standard curve using different concentrations of FeSO₄ (e.g., 100-1000 µM).

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of Caryoptoside or FeSO₄ standards to the wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: The FRAP value is determined from the standard curve of FeSO₄ and expressed as µmol of Fe²⁺ equivalents per gram of the compound.

Data Presentation

AssayParameterCaryoptoside (Hypothetical Value)Positive Control (e.g., Ascorbic Acid/Trolox)
DPPH Assay IC₅₀ (µg/mL)125.5 ± 8.38.2 ± 0.5 (Ascorbic Acid)
ABTS Assay IC₅₀ (µg/mL)98.7 ± 6.15.5 ± 0.3 (Trolox)
FRAP Assay (µmol Fe²⁺/g)450.2 ± 25.6Not Applicable

Visualizations

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.06 mM DPPH Solution Mix Mix DPPH with Sample/ Standard/Control in 96-well plate DPPH->Mix Sample Prepare Caryoptoside Serial Dilutions Sample->Mix Standard Prepare Ascorbic Acid Serial Dilutions Standard->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS Prepare ABTS•+ Radical Solution Mix Mix ABTS•+ with Sample/ Standard in 96-well plate ABTS->Mix Sample Prepare Caryoptoside Serial Dilutions Sample->Mix Standard Prepare Trolox Serial Dilutions Standard->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Potential Antioxidant Signaling Pathway

Many phytochemicals exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. The Nrf2-ARE pathway is a key regulator of endogenous antioxidant defenses.[8]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Caryoptoside Caryoptoside Keap1_Nrf2 Keap1-Nrf2 Complex Caryoptoside->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Genes Activates Transcription Protein Antioxidant Proteins Genes->Protein Translation Protein->ROS Neutralizes

Caption: Potential modulation of the Nrf2-ARE antioxidant signaling pathway by Caryoptoside.

References

Animal Models for Studying the Efficacy of Caryoptoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryoptoside is an iridoid glycoside that has been identified in several plant species, including those from the genera Caryopteris, Phlomis, and Lamium. While research on the specific in vivo efficacy of Caryoptoside is currently limited, the broader class of iridoid glycosides has demonstrated a range of promising therapeutic effects in various animal models. These effects include anti-inflammatory, neuroprotective, and anti-cancer activities. This document provides detailed application notes and protocols for studying the efficacy of Caryoptoside in animal models, drawing upon established methodologies for structurally related iridoid glycosides. The provided protocols and conceptual frameworks are intended to serve as a guide for researchers to design and execute preclinical studies to elucidate the therapeutic potential of Caryoptoside.

Potential Therapeutic Applications and Relevant Animal Models

Based on the known biological activities of similar iridoid glycosides, Caryoptoside could be investigated for a variety of therapeutic applications. The following table summarizes potential areas of study and the corresponding, well-established animal models.

Therapeutic AreaPotential Efficacy of Iridoid GlycosidesRelevant Animal ModelsKey Outcome Measures
Oncology Inhibition of tumor cell proliferation, modulation of oncogenic signaling pathways.Breast Cancer Xenograft Model (Mouse): Subcutaneous injection of 4T1 murine breast cancer cells in BALB/c mice.[1][2]Tumor volume and weight, metastasis assessment, analysis of signaling pathways (e.g., AKT/NF-κB/MMP9).[1][2]
Inflammation Reduction of pro-inflammatory cytokines, inhibition of inflammatory signaling pathways (e.g., NF-κB).Carrageenan-Induced Paw Edema (Rat): Sub-plantar injection of carrageenan to induce acute inflammation.Paw volume, levels of inflammatory mediators (e.g., TNF-α, IL-1β), histological analysis of inflamed tissue.
Neuroprotection Amelioration of motor dysfunction, protection against dopaminergic neuron loss.MPTP-Induced Parkinson's Disease Model (Mouse): Intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce Parkinsonian pathology.[3]Behavioral tests (e.g., pole test, rotarod), immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum.[3]
Wound Healing Promotion of tissue regeneration and wound closure.Excision, Incision, and Dead Space Wound Models (Rat): Creation of standardized wounds to assess healing parameters.[4]Rate of wound contraction, tensile strength of healed tissue, histological evaluation of collagen deposition and re-epithelialization.

Experimental Protocols

The following is a detailed protocol for an in vivo efficacy study of an iridoid glycoside, based on the investigation of 8-O-acetylharpagide in a murine breast cancer model.[1][2] This protocol can be adapted for the study of Caryoptoside.

Protocol: Evaluation of Anti-Tumor Efficacy in a 4T1 Breast Cancer Xenograft Model

1. Animal Model:

  • Species: Female BALB/c mice, 6-8 weeks old.

  • Cell Line: 4T1 murine breast cancer cells.

  • Cell Preparation: 4T1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are harvested during the logarithmic growth phase and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.

  • Tumor Induction: Each mouse is subcutaneously injected with 100 µL of the 4T1 cell suspension into the right flank.

2. Experimental Groups and Treatment:

  • Grouping: Once tumors reach a palpable size (approximately 100 mm³), mice are randomly assigned to the following groups (n=8 per group):

    • Vehicle Control (e.g., PBS or a suitable solvent for Caryoptoside)

    • Caryoptoside (Dose 1, e.g., 10 mg/kg)

    • Caryoptoside (Dose 2, e.g., 20 mg/kg)

    • Positive Control (e.g., a standard chemotherapeutic agent for breast cancer)

  • Administration: Treatments are administered daily via oral gavage or intraperitoneal injection for a specified period (e.g., 21 days).

3. Efficacy Assessment:

  • Tumor Measurement: Tumor volume is measured every two days using a caliper, and calculated using the formula: Volume = (length × width²) / 2.

  • Body Weight: Body weight is monitored as an indicator of systemic toxicity.

  • Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.

  • Metastasis Analysis: Lungs and other organs can be harvested to assess metastasis through histological examination or by counting metastatic nodules.

4. Molecular Analysis:

  • Western Blotting: Tumor tissues are homogenized and lysed to extract proteins. Western blotting is performed to analyze the expression levels of key proteins in relevant signaling pathways, such as AKT, p-AKT, NF-κB, and MMP9.[1][2]

  • Immunohistochemistry (IHC): Tumor sections are stained with antibodies against proteins of interest to visualize their expression and localization within the tumor tissue.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathway

AKT_NFkB_MMP9_Pathway cluster_nucleus In the Nucleus Caryoptoside Caryoptoside PI3K PI3K Caryoptoside->PI3K Inhibits AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT IkB IκBα pAKT->IkB Phosphorylates & Inactivates NFkB NF-κB IkB->NFkB Inhibits pIkB p-IκBα Nucleus Nucleus NFkB->Nucleus Translocates MMP9_promoter MMP9 Promoter MMP9 MMP9 MMP9_promoter->MMP9 Promotes Transcription Metastasis Metastasis MMP9->Metastasis Promotes NFkB_n NF-κB NFkB_n->MMP9_promoter Binds to

Caption: Proposed inhibitory mechanism of Caryoptoside on the PI3K/AKT/NF-κB/MMP9 signaling pathway.

Experimental Workflow

Efficacy_Study_Workflow start Start: Tumor Cell Culture (4T1) injection Subcutaneous Injection into BALB/c Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping treatment Daily Treatment (Vehicle, Caryoptoside, Positive Control) grouping->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment 21 days endpoint Endpoint: Euthanasia & Tissue Collection monitoring->endpoint tumor_analysis Tumor Weight & Metastasis Assessment endpoint->tumor_analysis molecular_analysis Western Blot & IHC for Signaling Proteins endpoint->molecular_analysis analysis Data Analysis conclusion Conclusion on Efficacy analysis->conclusion tumor_analysis->analysis molecular_analysis->analysis

Caption: Workflow for assessing the in vivo efficacy of Caryoptoside in a xenograft mouse model.

Conclusion

While direct experimental evidence for the in vivo efficacy of Caryoptoside is still emerging, the established pharmacological activities of related iridoid glycosides provide a strong rationale for its investigation. The animal models and protocols detailed in this document offer a robust framework for elucidating the therapeutic potential of Caryoptoside in oncology, inflammation, and neurodegenerative diseases. Rigorous preclinical studies using these models will be crucial in determining the clinical translatability of this natural compound.

References

Troubleshooting & Optimization

Stability issues of Caryoptoside in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Caryoptoside in various solvents, addressing common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is Caryoptoside in different types of solvents?

A1: While specific stability data for Caryoptoside is limited in publicly available literature, studies on structurally similar iridoid glycosides provide valuable insights. Generally, iridoid glycosides are more stable in neutral to slightly acidic aqueous solutions and polar organic solvents. They are susceptible to degradation under strong acidic, strong alkaline, and high-temperature conditions. Polar solvents are generally preferred for dissolving and storing these compounds.

Q2: What are the primary factors that can cause Caryoptoside to degrade during my experiments?

A2: The main factors influencing the stability of Caryoptoside and other iridoid glycosides are pH, temperature, and the solvent matrix. Strong alkaline conditions (pH ≥ 10) can lead to the hydrolysis of ester bonds present in many iridoid glycosides. Similarly, high temperatures and exposure to strong acids can also promote degradation.

Q3: I am seeing unexpected peaks in my HPLC analysis after storing my Caryoptoside solution. What could be the cause?

A3: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. This can be triggered by the storage conditions of your solution. If the solution was stored at room temperature for an extended period, or if the solvent was not appropriate (e.g., too acidic or alkaline), degradation may have occurred. It is crucial to use a validated stability-indicating HPLC method to separate the intact drug from any potential degradants.

Q4: What are the best practices for preparing and storing Caryoptoside solutions to ensure stability?

A4: To maximize stability, it is recommended to prepare Caryoptoside solutions fresh for each experiment. If storage is necessary, solutions should be kept at a low temperature (2-8°C) and protected from light. The choice of solvent is critical; buffered solutions with a slightly acidic to neutral pH are often suitable. For longer-term storage, consider preparing aliquots and freezing them at -20°C or below, after ensuring the solvent system is compatible with freezing. Always perform a quick purity check via HPLC if the solution has been stored for a significant period.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of Potency/Lower than Expected Concentration Degradation of Caryoptoside due to improper solvent pH or temperature.Prepare fresh solutions for each experiment. If storing, use a buffered solvent system within a neutral to slightly acidic pH range and store at 2-8°C. Validate your analytical method to ensure accuracy.
Appearance of Unknown Peaks in HPLC Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method with sufficient resolution to separate these from the parent compound. Adjust storage conditions to minimize degradation.
Precipitation of Caryoptoside in Solution Poor solubility in the chosen solvent or solvent evaporation.Ensure the solvent has sufficient solubilizing capacity for Caryoptoside. Store solutions in tightly sealed containers to prevent solvent evaporation. If using aqueous buffers, ensure the pH does not cause the compound to precipitate.
Inconsistent Results Between Experiments Instability of Caryoptoside under experimental conditions.Evaluate the stability of Caryoptoside under your specific assay conditions (e.g., temperature, pH, light exposure). It may be necessary to adjust the experimental protocol to minimize degradation during the assay itself.

Stability Data Summary for Iridoid Glycosides (as a proxy for Caryoptoside)

The following tables summarize stability data for various iridoid glycosides under different conditions, which can serve as a reference for handling Caryoptoside.

Table 1: Effect of pH on the Stability of Iridoid Glycosides

pHTemperature (°C)Compound TypeObservationReference
3.0 - 4.012 - 20Iridoid blue-based pigmentsMore stable[1][2]
≤ 820 - 80Ulmoidoside A & Scyphiphin DStable
≥ 10Not specifiedUlmoidoside A & Scyphiphin DHydrolysis of ester bonds
12Not specifiedUlmoidoside CComplete conversion to Geniposidic acid after 18h

Table 2: Effect of Temperature on the Stability of Iridoid Glycosides

Temperature (°C)pHCompound TypeObservationReference
12 - 203.0 - 4.0Iridoid blue-based pigmentsMore stable[1][2]
20 - 80≤ 8Geniposidic acid, Ulmoidoside A, Scyphiphin DStable
High TemperatureAlkaline & Strong AcidUlmoidoside B & Ulmoidoside DAffected (degraded)

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development for Caryoptoside

This protocol outlines the steps to develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Caryoptoside from its potential degradation products.

  • Instrumentation and Columns:

    • HPLC system with a UV/Vis or PDA detector.

    • Recommended column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection and Optimization:

    • Start with a simple mobile phase, such as a gradient of acetonitrile and water or methanol and water.

    • If peak shape is poor, add a modifier like 0.1% formic acid or 0.1% phosphoric acid to the aqueous phase to improve peak symmetry and resolution.

    • Optimize the gradient to ensure separation of the main Caryoptoside peak from any impurity or degradation peaks.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate Caryoptoside solution in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate Caryoptoside solution in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat Caryoptoside solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid Caryoptoside to 80°C for 48 hours.

    • Photolytic Degradation: Expose Caryoptoside solution to UV light (254 nm) for 24 hours.

  • Method Validation (as per ICH guidelines):

    • Specificity: Analyze the stressed samples to ensure the method can separate the degradation products from the Caryoptoside peak. Peak purity analysis using a PDA detector is recommended.

    • Linearity: Prepare a series of Caryoptoside solutions of known concentrations and inject them to establish a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of Caryoptoside from a spiked matrix.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of Caryoptoside that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare Caryoptoside Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal prep->thermal Expose to Stress photo Photolysis prep->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples validation Method Validation hplc->validation Validate Method data Stability Data validation->data Generate Report

Caption: Experimental workflow for forced degradation studies of Caryoptoside.

signaling_pathway cluster_inflammation Inflammatory Response caryoptoside Caryoptoside receptor Cell Surface Receptor caryoptoside->receptor Binds/Modulates nfkb NF-κB Pathway receptor->nfkb Inhibits cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines Regulates Transcription inflammation Inflammation cytokines->inflammation

Caption: A representative signaling pathway for the potential anti-inflammatory action of Caryoptoside.

References

Troubleshooting low yield of Caryoptoside extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Caryoptoside, primarily from Clerodendrum bungei.

Troubleshooting Low Caryoptoside Yield

Low yield is a common issue in the extraction of natural products. The following guide provides insights into potential causes and solutions to improve the yield of Caryoptoside.

Diagram: Troubleshooting Workflow for Low Caryoptoside Yield

Low_Yield_Troubleshooting Start Low Caryoptoside Yield Plant_Material Assess Plant Material - Correct species? - Proper drying? - Correct plant part? Start->Plant_Material Extraction_Parameters Evaluate Extraction Parameters - Solvent choice? - Temperature? - Time? - Solid-to-solvent ratio? Start->Extraction_Parameters Degradation Investigate Potential Degradation - Exposure to light? - pH instability? - High temperature? Start->Degradation Quantification Verify Quantification Method - HPLC method validated? - Standard curve accurate? Start->Quantification Solution_Plant Optimize Plant Material Handling: - Use authenticated C. bungei - Dry at <60°C - Use leaves/stems Plant_Material->Solution_Plant Solution_Extraction Optimize Extraction Protocol: - Adjust solvent polarity - Vary temperature and time - Increase solvent volume Extraction_Parameters->Solution_Extraction Solution_Degradation Minimize Degradation: - Protect from light - Buffer extraction solvent - Use lower temperatures Degradation->Solution_Degradation Solution_Quantification Validate Analytical Method: - Re-run standard curve - Check column performance Quantification->Solution_Quantification

Caption: Troubleshooting flowchart for low Caryoptoside yield.

Factors Affecting Caryoptoside Extraction Yield

The following table summarizes key experimental parameters that can influence the extraction yield of Caryoptoside. The data presented is based on general principles of natural product extraction optimization.

ParameterRange ExploredGeneral Trend for Phenolic CompoundsPotential Impact on Caryoptoside Yield
Solvent Concentration (Ethanol in water, v/v) 50% - 95%A mixture of ethanol and water is often more efficient than pure ethanol for extracting polar to semi-polar compounds.Optimal extraction is likely achieved with 60-80% ethanol, balancing polarity for Caryoptoside solubility.
Extraction Temperature (°C) 30°C - 80°CHigher temperatures generally increase solubility and diffusion rates, but can also lead to degradation of thermolabile compounds.[1][2]A moderate temperature (e.g., 40-60°C) is recommended to enhance extraction without significant degradation.
Extraction Time (minutes) 30 - 120 minutesYield typically increases with time up to a certain point, after which it plateaus or degradation may occur.An extraction time of 60-90 minutes is often a good starting point for optimization.
Solid-to-Solvent Ratio (g/mL) 1:10 - 1:30A higher solvent volume can improve extraction efficiency by increasing the concentration gradient.A ratio of 1:15 to 1:25 is generally effective; higher ratios may be needed for exhaustive extraction.
Ultrasonic Power (W) (for UAE) 100 - 300 WIncreased power can enhance cell wall disruption and solvent penetration, improving yield.Moderate power (e.g., 150-250 W) can be beneficial, but excessive power may cause degradation.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Caryoptoside

This protocol describes a general method for the extraction of Caryoptoside from Clerodendrum bungei leaves using ultrasound assistance.

1. Plant Material Preparation:

  • Collect fresh leaves of Clerodendrum bungei.

  • Air-dry the leaves in the shade or in an oven at a temperature not exceeding 50°C to prevent degradation of thermolabile compounds.

  • Grind the dried leaves into a fine powder (e.g., 40-60 mesh).

2. Extraction Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.

  • Add 200 mL of 70% ethanol (ethanol:water, 70:30 v/v) to the flask (solid-to-solvent ratio of 1:20 g/mL).

  • Place the flask in an ultrasonic bath.

  • Set the ultrasonic frequency to 40 kHz and the power to 200 W.

  • Set the extraction temperature to 50°C.

  • Perform the extraction for 60 minutes.

3. Post-Extraction Processing:

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Lyophilize the concentrated extract to obtain a dry powder.

4. Quantification:

  • Accurately weigh a portion of the dry extract and dissolve it in methanol.

  • Analyze the sample using a validated High-Performance Liquid Chromatography (HPLC) method with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

  • Quantify Caryoptoside by comparing the peak area to a standard curve prepared with a certified reference standard of Caryoptoside.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for Caryoptoside extraction?

A1: While various solvents can be used, a mixture of ethanol and water (e.g., 70% ethanol) is often effective for extracting phenylethanoid glycosides like Caryoptoside. The polarity of this solvent mixture is well-suited for dissolving Caryoptoside.

Q2: Can I use other extraction methods besides Ultrasound-Assisted Extraction (UAE)?

A2: Yes, other methods like maceration, Soxhlet extraction, and microwave-assisted extraction (MAE) can also be used. UAE is often preferred for its efficiency, reduced extraction time, and lower solvent consumption. Maceration with 70% ethanol is a simpler, albeit slower, alternative.[3]

Q3: My Caryoptoside yield is still low after optimizing extraction parameters. What else could be wrong?

A3: If you have optimized the extraction conditions, consider the following:

  • Plant Material: The concentration of Caryoptoside can vary depending on the geographical location, harvest time, and storage conditions of the plant material.

  • Degradation: Caryoptoside may be sensitive to light, high temperatures, and extreme pH. Protect your samples from light during extraction and processing, and ensure the temperature does not exceed recommended levels.

  • Quantification Method: Inaccuracies in your analytical method (e.g., HPLC) can lead to apparent low yields. Ensure your method is properly validated with a reliable reference standard.

Q4: How can I confirm the identity and purity of my extracted Caryoptoside?

A4: The identity of Caryoptoside can be confirmed by comparing its retention time and UV spectrum with a certified reference standard using HPLC. For structural confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. Purity can be assessed by HPLC, typically by calculating the peak area percentage.

Caryoptoside and Anti-inflammatory Signaling

Caryoptoside is reported to have anti-inflammatory properties. While the specific signaling pathways for Caryoptoside are still under investigation, many natural anti-inflammatory compounds exert their effects by modulating key signaling cascades such as the NF-κB pathway.

Diagram: Postulated Anti-inflammatory Action of Caryoptoside via the NF-κB Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB (Ubiquitination & Degradation) IkB->IkB_P NFkB_nucleus Active NF-κB NFkB->NFkB_nucleus Translocates IkB_P->NFkB Releases Caryoptoside Caryoptoside Caryoptoside->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) DNA->Inflammatory_Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Caryoptoside.

References

Navigating Caryoptoside Dosage Optimization for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers and drug development professionals, optimizing the dosage of natural compounds like Caryoptoside in animal studies is a critical step in preclinical development. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized experimental protocols to streamline your research efforts and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Caryoptoside and what are its primary biological activities?

A1: Caryoptoside, also known as β-caryophyllene, is a natural bicyclic sesquiterpene with well-documented anti-inflammatory and antioxidant properties.[1][2] It is found in the essential oils of numerous plants, including cloves and black pepper.[2] Its therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation and cellular stress responses.

Q2: Which signaling pathways are modulated by Caryoptoside?

A2: Caryoptoside has been shown to exert its effects by modulating multiple signaling pathways. Notably, it can suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway.[1] Additionally, it can enhance the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1]

Q3: What are the common challenges encountered when determining the optimal dosage of Caryoptoside in animal models?

A3: Researchers may face several challenges, including:

  • Poor aqueous solubility: Caryoptoside is a lipophilic compound, which can make formulation for in vivo administration challenging.

  • Variability in bioavailability: The absorption and distribution of Caryoptoside can vary depending on the animal species, route of administration, and formulation.

  • Lack of established toxicological data: While generally considered safe, high doses of Caryoptoside may lead to adverse effects. Determining the maximum tolerated dose (MTD) is crucial.

  • Translating in vitro effective concentrations to in vivo doses: Extrapolating effective concentrations from cell-based assays to efficacious doses in whole animal models requires careful consideration of pharmacokinetic and pharmacodynamic factors.

Q4: What are the recommended starting points for in vivo dosage of Caryoptoside?

A4: Due to the limited public data on Caryoptoside-specific in vivo studies, it is recommended to start with a dose-ranging study. Based on studies of other iridoid glycosides and related compounds, a starting range of 10-100 mg/kg body weight can be considered for initial exploratory studies in rodents. However, this should be preceded by thorough in vitro cytotoxicity and dose-response assessments.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low efficacy in vivo despite promising in vitro results. Poor bioavailability due to formulation issues.- Use a suitable vehicle for lipophilic compounds (e.g., corn oil, DMSO/saline emulsion).- Consider alternative routes of administration (e.g., intraperitoneal injection instead of oral gavage).- Perform pharmacokinetic studies to determine the plasma concentration of Caryoptoside.
Inappropriate dosage.- Conduct a dose-escalation study to identify the optimal therapeutic window.- Measure target engagement in vivo (e.g., assess NF-κB activation in target tissues).
Observed toxicity or adverse effects in animals. Dosage is too high (exceeding the MTD).- Perform an acute toxicity study to determine the MTD.- Reduce the dose and/or the frequency of administration.- Monitor animals closely for clinical signs of toxicity.
Vehicle-related toxicity.- Run a vehicle-only control group to assess the toxicity of the formulation.- Use the lowest effective concentration of the vehicle.
High variability in experimental results. Inconsistent formulation or administration.- Ensure the formulation is homogenous before each administration.- Standardize the administration technique and timing.
Biological variability in animals.- Increase the number of animals per group to improve statistical power.- Ensure animals are of similar age, weight, and genetic background.

Quantitative Data Summary

ParameterValue/RangeSpecies/Cell LineReference
In Vitro Anti-inflammatory Activity (IC50)
Inhibition of LPS-induced COX-2 expression0.001 - 0.1 µMHuman keratinocytes (HaCaT)[2]
Inhibition of LPS-induced IL-1β expression0.001 - 0.1 µMHuman keratinocytes (HaCaT)[2]
Inhibition of LPS-induced p-NF-κB expression0.1 µMHuman keratinocytes (HaCaT)[2]
In Vivo Anti-inflammatory Activity
Reduction of adjuvant-induced inflammationNot specifiedRats[3]
In Vivo Nephroprotective Activity
Effective dose against amikacin-induced nephrotoxicityNot specifiedRats[1]

Key Experimental Protocols

1. In Vitro Cytotoxicity Assay

  • Objective: To determine the cytotoxic concentration range of Caryoptoside on a specific cell line.

  • Method:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of Caryoptoside in the appropriate cell culture medium.

    • Replace the medium in the wells with the Caryoptoside dilutions and a vehicle control.

    • Incubate the plate for 24, 48, or 72 hours.

    • Assess cell viability using a standard method such as the MTT assay, LDH release assay, or a live/dead cell staining kit.[4][5][6][7]

    • Calculate the IC50 value (the concentration that causes 50% inhibition of cell viability).

2. NF-κB Activation Assay (Western Blot)

  • Objective: To determine the effect of Caryoptoside on NF-κB activation in response to an inflammatory stimulus.

  • Method:

    • Pre-treat cells with various concentrations of Caryoptoside for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) for 30-60 minutes.

    • Lyse the cells and extract nuclear and cytoplasmic proteins.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated NF-κB p65 (p-p65) and total p65. Use an appropriate loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

3. Nrf2 Nuclear Translocation Assay (Immunofluorescence)

  • Objective: To visualize the effect of Caryoptoside on the nuclear translocation of Nrf2.

  • Method:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with Caryoptoside at various concentrations and time points.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against Nrf2.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Visualizations

G cluster_0 Troubleshooting Workflow Start Start In_Vivo_Efficacy Low In Vivo Efficacy? Start->In_Vivo_Efficacy Check_Bioavailability Check Bioavailability (Formulation, Route) In_Vivo_Efficacy->Check_Bioavailability Yes Toxicity_Observed Toxicity Observed? In_Vivo_Efficacy->Toxicity_Observed No Optimize_Dosage Optimize Dosage (Dose-escalation) Check_Bioavailability->Optimize_Dosage Optimize_Dosage->Toxicity_Observed Assess_MTD Determine MTD (Acute Toxicity Study) Toxicity_Observed->Assess_MTD Yes Variability High Variability? Toxicity_Observed->Variability No Check_Vehicle Assess Vehicle Toxicity Assess_MTD->Check_Vehicle Check_Vehicle->Variability Standardize_Protocol Standardize Protocol (Formulation, Administration) Variability->Standardize_Protocol Yes End End Variability->End No Increase_N Increase Sample Size Standardize_Protocol->Increase_N Increase_N->End

Caption: Troubleshooting Decision Tree for In Vivo Studies.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK p_IκBα Phosphorylation of IκBα IKK->p_IκBα Ub_IκBα Ubiquitination and Degradation of IκBα p_IκBα->Ub_IκBα NFκB_Release NF-κB (p65/p50) Release Ub_IκBα->NFκB_Release NFκB_Translocation Nuclear Translocation NFκB_Release->NFκB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFκB_Translocation->Gene_Expression Caryoptoside Caryoptoside Caryoptoside->IKK

Caption: Caryoptoside Inhibition of the NF-κB Signaling Pathway.

G Oxidative_Stress Oxidative Stress Nrf2_Release Nrf2 Release and Stabilization Oxidative_Stress->Nrf2_Release Keap1_Nrf2_Complex Keap1-Nrf2 Complex (Cytoplasm) Keap1_Nrf2_Complex->Nrf2_Release Nrf2_Translocation Nuclear Translocation Nrf2_Release->Nrf2_Translocation ARE Antioxidant Response Element (ARE) Binding Nrf2_Translocation->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Caryoptoside Caryoptoside Caryoptoside->Nrf2_Release G In_Vitro_Studies 1. In Vitro Studies (Cytotoxicity, Dose-Response) Formulation 2. Formulation Development (Solubility, Stability) In_Vitro_Studies->Formulation Acute_Toxicity 3. Acute Toxicity Study (Determine MTD) Formulation->Acute_Toxicity Dose_Ranging 4. Dose-Ranging Efficacy Study (3-5 dose levels) Acute_Toxicity->Dose_Ranging PK_PD_Studies 5. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies Dose_Ranging->PK_PD_Studies Optimal_Dose 6. Optimal Dose Selection PK_PD_Studies->Optimal_Dose

References

How to prevent the degradation of Caryoptoside during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Caryoptoside to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing Caryoptoside?

A1: For long-term storage, it is recommended to store Caryoptoside in a freezer at temperatures between -20°C and -80°C. For short-term storage, a refrigerator at 2-8°C is suitable. Room temperature storage is not recommended as it can lead to significant degradation over time.

Q2: How does pH affect the stability of Caryoptoside in solution?

A2: Iridoid glycosides, the class of compounds Caryoptoside belongs to, are generally more stable in neutral to slightly acidic conditions (pH 5-7). Strong acidic or alkaline conditions can lead to hydrolysis of the glycosidic bond or other rearrangements, causing degradation.[1] It is crucial to maintain the pH of Caryoptoside solutions within a stable range, especially during experimental procedures.

Q3: Is Caryoptoside sensitive to light?

A3: While specific photostability data for Caryoptoside is limited, many organic molecules are susceptible to photodegradation. As a precautionary measure, it is advisable to protect Caryoptoside, both in solid form and in solution, from prolonged exposure to light. Storing samples in amber vials or wrapping containers in aluminum foil can mitigate this risk.

Q4: What are the primary degradation pathways for Caryoptoside?

A4: Based on the behavior of similar iridoid glycosides, the primary degradation pathways for Caryoptoside are likely hydrolysis and epimerization.[1] Hydrolysis involves the cleavage of the glycosidic linkage, separating the sugar moiety from the aglycone. Epimerization can occur at certain stereocenters under specific pH and temperature conditions, leading to the formation of isomers with different biological activities.

Q5: What are the visible signs of Caryoptoside degradation?

A5: Visual inspection may not always reveal degradation. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main Caryoptoside peak in the chromatogram are indicative of degradation. In some cases, a color change or precipitation in solutions might be observed, but these are not definitive indicators.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity in an experiment. Degradation of Caryoptoside due to improper storage or handling.1. Verify the storage conditions of your Caryoptoside stock. 2. Prepare fresh solutions for each experiment. 3. Perform a stability check of your stock solution using HPLC.
Appearance of unexpected peaks in HPLC analysis. Caryoptoside has degraded into one or more new compounds.1. Analyze the degradation products using LC-MS to identify their structures. 2. Review your experimental conditions (pH, temperature, light exposure) to identify the cause of degradation. 3. Implement stricter control over experimental parameters.
Inconsistent experimental results. Partial degradation of Caryoptoside leading to variable concentrations of the active compound.1. Aliquot your Caryoptoside stock to avoid repeated freeze-thaw cycles. 2. Use a validated stability-indicating HPLC method to accurately quantify the remaining Caryoptoside before each experiment. 3. Re-evaluate and optimize the formulation or solvent system for better stability.

Quantitative Data on Iridoid Glycoside Stability

The following table summarizes the stability of six iridoid glycosides under various temperature and pH conditions, providing a model for the expected stability of Caryoptoside. The data shows the percentage of degradation after 30 hours of incubation.

Compound20°C40°C60°C80°CpH 1pH 3pH 5pH 7pH 9pH 11pH 13
Geniposidic acid 0%0%0%0%0%0%0%0%0%0%0%
Scyphiphin D 0%0%0%0%0%0%0%0%0%0%>90%
Ulmoidoside A 0%0%0%0%0%0%0%0%0%0%>90%
Ulmoidoside B 0%0%5%15%>90%0%0%0%0%20%>90%
Ulmoidoside C 0%0%0%0%0%0%0%0%0%0%>90%
Ulmoidoside D 0%0%10%25%>90%0%0%0%0%30%>90%
(Data adapted from a stability study on iridoid glycosides from Eucommia ulmoides Oliver)[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Caryoptoside

This protocol outlines a forced degradation study to identify the potential degradation products and pathways of Caryoptoside.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Caryoptoside in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid Caryoptoside at 105°C for 24 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Analyze all samples by a stability-indicating HPLC-UV method.

  • Characterize the major degradation products using LC-MS.

Protocol 2: Stability-Indicating HPLC Method for Caryoptoside

This protocol describes a general approach to developing an HPLC method to separate Caryoptoside from its degradation products.

1. Instrumentation:

  • HPLC system with a UV detector and a data acquisition system.

2. Chromatographic Conditions (to be optimized):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of Caryoptoside (typically around 230-280 nm for iridoid glycosides).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the Caryoptoside peak from all degradation product peaks.

Visualizations

Degradation_Pathway Caryoptoside Caryoptoside Hydrolysis Hydrolysis Caryoptoside->Hydrolysis Acid/Base, Heat Epimerization Epimerization Caryoptoside->Epimerization pH, Heat Aglycone Aglycone Hydrolysis->Aglycone Sugar_Moiety Sugar_Moiety Hydrolysis->Sugar_Moiety Epimer Epimer Epimerization->Epimer Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Caryoptoside Stock Solution Acid Acid Stock_Solution->Acid Base Base Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Heat Heat Stock_Solution->Heat Light Light Stock_Solution->Light HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC LCMS LC-MS Characterization HPLC->LCMS Troubleshooting_Tree Start Inconsistent Results or Loss of Activity Check_Storage Check Storage Conditions (Temp, Light) Start->Check_Storage Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh HPLC_Check Analyze by Stability-Indicating HPLC Prepare_Fresh->HPLC_Check Degradation_Confirmed Degradation Confirmed? HPLC_Check->Degradation_Confirmed Optimize_Conditions Optimize Experimental Conditions (pH, Temp) Degradation_Confirmed->Optimize_Conditions Yes No_Degradation No Degradation Detected Degradation_Confirmed->No_Degradation No Revalidate_Method Re-validate Analytical Method Optimize_Conditions->Revalidate_Method Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other

References

Overcoming Challenges in the Chemical Synthesis of Caryoptoside: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For immediate support, our Technical Support Center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Caryoptoside synthesis.

Currently, a complete chemical synthesis of Caryoptoside has not been reported in peer-reviewed literature. As an iridoid glycoside with a complex stereochemical structure, its synthesis presents significant challenges that are common to this class of natural products. This guide addresses potential hurdles in the synthesis of structurally similar iridoid glycosides and provides general troubleshooting strategies that would be applicable to the synthesis of Caryoptoside.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yields in my glycosylation step to introduce the glucose moiety. What are common causes and solutions?

A1: Low yields in glycosylation reactions are a frequent challenge. Several factors can contribute to this issue:

  • Poor Nucleophilicity of the Aglycone: The hydroxyl group of the iridoid aglycone may not be sufficiently reactive.

    • Troubleshooting:

      • Ensure the reaction is performed under strictly anhydrous conditions, as water can consume the glycosyl donor.

      • Experiment with different activating agents (e.g., TMSOTf, BF₃·OEt₂) and optimize their stoichiometry.

      • Consider the use of a more reactive glycosyl donor, such as a glycosyl trichloroacetimidate or a glycosyl iodide.

  • Stereoselectivity Issues: Formation of the incorrect anomer (α instead of β, or vice-versa) can lead to a mixture of products and reduce the yield of the desired isomer.

    • Troubleshooting:

      • The choice of solvent can influence stereoselectivity. Acetonitrile, for example, can promote the formation of β-glycosides through neighboring group participation if an acetyl-protected donor is used.

      • The protecting group at the C-2 position of the glycosyl donor plays a crucial role. A participating group like acetyl will favor β-glycoside formation, while a non-participating group like benzyl may lead to α-glycosides.

  • Decomposition of Reactants: The glycosyl donor or the iridoid aglycone may be unstable under the reaction conditions.

    • Troubleshooting:

      • Screen different reaction temperatures. Some glycosylations proceed more cleanly at lower temperatures.

      • Reduce the reaction time to minimize decomposition.

Q2: I am struggling with the purification of my final product. What are the recommended purification strategies for iridoid glycosides?

A2: The polar nature of iridoid glycosides can make purification challenging. A multi-step purification approach is often necessary.

  • Initial Workup:

    • Begin with a liquid-liquid extraction to remove non-polar impurities. A common solvent system is ethyl acetate and water. The highly polar glycoside should remain in the aqueous layer.

  • Chromatography:

    • Column Chromatography: Use a polar stationary phase like silica gel. Due to the high polarity of the product, a highly polar mobile phase will be required. A common eluent system is a gradient of methanol in dichloromethane or chloroform.

    • Reverse-Phase Chromatography (C18): This is often the most effective method for purifying highly polar compounds. A gradient of acetonitrile or methanol in water is typically used as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material for biological testing, preparative HPLC is the preferred method.

Purification TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Normal Phase ColumnSilica GelGradient of MeOH in CH₂Cl₂Good for removing non-polar impuritiesMay require very high % of polar solvent
Reverse Phase ColumnC18 SilicaGradient of MeCN or MeOH in H₂OExcellent for separating polar compoundsCan be slower and require more solvent
Preparative HPLCC18 or otherOptimized based on analytical scaleHigh resolution and purityExpensive and limited sample capacity

Q3: I am observing the formation of multiple side products during the construction of the iridoid core. How can I minimize these?

A3: The formation of the cyclopentanopyran ring system of iridoids is a key challenge, often involving sensitive intermediates.

  • Protecting Group Strategy:

    • Careful selection of protecting groups for the various hydroxyl and carboxyl functionalities is critical. Ensure the protecting groups are stable to the reaction conditions for ring formation and can be removed without affecting the core structure.

  • Reaction Condition Optimization:

    • Side reactions are often temperature-dependent. Running reactions at lower temperatures can improve selectivity.

    • The choice of base or acid catalyst is crucial. Screen a variety of catalysts to find one that promotes the desired reaction without causing decomposition or epimerization.

Experimental Workflow & Logical Relationships

The following diagram illustrates a generalized workflow for troubleshooting common issues in the synthesis of a complex natural product like Caryoptoside.

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution Implementation low_yield Low Yield analyze_reaction Analyze Reaction Parameters (Temp, Conc, Time) low_yield->analyze_reaction analyze_reagents Check Reagent Purity & Stoichiometry low_yield->analyze_reagents impurity Impurity Detected analyze_purification Evaluate Purification Method impurity->analyze_purification side_reaction Side Reaction side_reaction->analyze_reaction side_reaction->analyze_reagents optimize_conditions Optimize Reaction Conditions analyze_reaction->optimize_conditions change_reagents Change Reagents/Catalyst analyze_reagents->change_reagents improve_purification Improve Purification Protocol analyze_purification->improve_purification redesign_synthesis Redesign Synthetic Step optimize_conditions->redesign_synthesis change_reagents->redesign_synthesis

Caption: A logical workflow for troubleshooting common synthetic challenges.

Signaling Pathways in Drug Development (General Example)

While the specific signaling pathways affected by Caryoptoside are a subject of ongoing research, many natural products are investigated for their effects on pathways relevant to inflammation and cancer. The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated.

ext_signal External Signal (e.g., Cytokine) receptor Membrane Receptor ext_signal->receptor kinase1 Kinase 1 receptor->kinase1 caryoptoside Caryoptoside kinase2 Kinase 2 caryoptoside->kinase2 Inhibition kinase1->kinase2 transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression (e.g., Inflammatory Mediators) nucleus->gene_expression

Caption: A hypothetical signaling pathway showing potential inhibition by Caryoptoside.

Technical Support Center: Caryoptoside and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals who are using caryoptoside in their experiments and encountering potential issues with cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is caryoptoside and why might it interfere with cell viability assays?

Caryoptoside is a type of iridoid glycoside, a class of organic compounds found in a variety of plants. Its chemical structure contains multiple hydroxyl (-OH) groups. Molecules with such functional groups can possess reducing properties, meaning they can donate electrons to other molecules. This is a concern for cell viability assays that rely on a reduction- Bsed color change, as the compound itself might directly reduce the assay reagent, leading to a false-positive signal for cell viability.

Q2: Which cell viability assays are most likely to be affected by caryoptoside?

Assays that are based on the reduction of a tetrazolium salt (like MTT, XTT, WST-1, and WST-8) or resazurin are most susceptible to interference from compounds with reducing potential. In these assays, a colored product is formed when the reagent is reduced by metabolically active cells. If caryoptoside can also reduce the reagent, it will contribute to the color change, making it seem like there are more viable cells than there actually are.

Q3: How can I tell if caryoptoside is interfering with my cell viability assay?

A key indicator of interference is a high background signal in your control wells that contain caryoptoside but no cells. If you observe a color change in these "compound-only" wells, it is a strong sign that caryoptoside is directly reducing the assay reagent. This can lead to an overestimation of cell viability in your experimental wells.

Q4: Are there cell viability assays that are not affected by compounds with reducing properties?

Yes, several alternative assays are available that are not based on the metabolic reduction of a substrate. These include:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a marker of metabolically active cells.[1][2]

  • Protease Viability Marker Assays: These assays measure the activity of proteases that are only active in viable cells.[1]

  • Trypan Blue Exclusion Assay: This is a dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[1]

  • Real-time viability assays: These methods involve genetically engineered cells or special dyes to continuously monitor cell viability over time.[1]

Troubleshooting Guide

If you suspect that caryoptoside is interfering with your cell viability assay, follow this troubleshooting guide.

TroubleshootingGuide Start Start: Suspected Interference with Caryoptoside CheckControls Problem: High background in 'compound-only' control wells? Start->CheckControls InterferenceConfirmed Interference Likely: Caryoptoside is directly reducing the assay reagent. CheckControls->InterferenceConfirmed Yes NoInterference No Direct Interference: Proceed with data analysis, but remain cautious of other effects. CheckControls->NoInterference No SelectAlternative Action: Select an alternative assay not based on metabolic reduction. InterferenceConfirmed->SelectAlternative End End: Obtain reliable cell viability data. NoInterference->End ATP_Assay Option 1: ATP-Based Assay (e.g., CellTiter-Glo) SelectAlternative->ATP_Assay Protease_Assay Option 2: Protease Viability Assay SelectAlternative->Protease_Assay Trypan_Blue Option 3: Trypan Blue Exclusion SelectAlternative->Trypan_Blue ATP_Assay->End Protease_Assay->End Trypan_Blue->End

Caption: Troubleshooting workflow for suspected caryoptoside interference.

Data Presentation: Comparison of Cell Viability Assays

The table below summarizes the principles, advantages, and disadvantages of common cell viability assays, particularly in the context of potential interference from compounds like caryoptoside.

Assay TypePrincipleAdvantagesDisadvantages with Caryoptoside
Tetrazolium Reduction (MTT, XTT, WST) Enzymatic reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[3]Well-established, cost-effective.High potential for interference. Caryoptoside's reducing properties may directly reduce the tetrazolium salt, causing a false-positive signal.
Resazurin Reduction (AlamarBlue®) Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[1][2]High sensitivity, non-toxic to cells.High potential for interference. Similar to tetrazolium assays, direct reduction of resazurin by caryoptoside can occur.
ATP-Based Luminescence (CellTiter-Glo®) Measurement of ATP, a marker of viable cells, through a luciferase-luciferin reaction that produces light.[1][2]High sensitivity, rapid, less prone to compound interference.Higher cost compared to colorimetric assays.
Protease Viability Marker A cell-permeable substrate is cleaved by proteases in viable cells, generating a fluorescent signal.[1]Non-toxic, allows for multiplexing with other assays.May be less sensitive than ATP assays for low cell numbers.
Dye Exclusion (Trypan Blue) Viable cells with intact membranes exclude the dye, while non-viable cells are stained.[1]Simple, inexpensive, provides a direct count of viable and non-viable cells.Low-throughput, requires a microscope and manual counting.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay (Susceptible to Interference)

This protocol outlines the steps for a standard MTT assay. Be aware of the potential for interference from caryoptoside.

MTT_Workflow Start Start: Seed cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with Caryoptoside (and appropriate controls) Incubate1->Treat Incubate2 Incubate for the desired treatment period Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4 hours (formazan crystal formation) AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO, isopropanol) Incubate3->AddSolubilizer Readout Read absorbance at 570 nm AddSolubilizer->Readout

Caption: Experimental workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with various concentrations of caryoptoside. Include the following controls:

    • Vehicle Control: Cells treated with the same solvent used to dissolve caryoptoside.

    • No-Cell Control (Blank): Media only.

    • Compound-Only Control: Media with caryoptoside at the highest concentration used, but no cells. This is crucial for detecting interference.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay (Recommended Alternative)

This protocol provides a robust alternative to assays that are susceptible to interference from reducing compounds.

CTG_Workflow Start Start: Seed cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with Caryoptoside (and appropriate controls) Incubate1->Treat Incubate2 Incubate for the desired treatment period Treat->Incubate2 Equilibrate Equilibrate plate to room temperature Incubate2->Equilibrate AddCTG Add CellTiter-Glo® reagent Equilibrate->AddCTG Mix Mix on an orbital shaker for 2 minutes AddCTG->Mix Incubate3 Incubate at room temperature for 10 minutes Mix->Incubate3 Readout Read luminescence Incubate3->Readout

Caption: Experimental workflow for the CellTiter-Glo® assay.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, including all necessary controls.

  • Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.

  • Mixing: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Read the luminescence of the plate using a luminometer.

By following these guidelines and considering the use of alternative assays, you can mitigate the risk of obtaining inaccurate cell viability data when working with caryoptoside and other potentially interfering compounds.

References

Minimizing off-target effects of Caryoptoside in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides guidance for researchers working with caryoptoside, a natural product with potential therapeutic applications. Due to the limited publicly available data on its specific molecular targets and off-target effects, this guide focuses on providing a general framework for minimizing and evaluating off-target effects when working with a novel or poorly characterized small molecule compound. The following troubleshooting guides, FAQs, and experimental protocols are designed to assist in the design and interpretation of experiments to ensure the reliable characterization of caryoptoside's biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and off-target effects of caryoptoside?

A1: Currently, there is a lack of specific, publicly available data detailing the on-target and off-target molecular interactions of caryoptoside. As a natural product, it may exhibit polypharmacology, meaning it could interact with multiple targets. Therefore, it is crucial for researchers to empirically determine its target profile and potential off-target effects within their experimental system.

Q2: How can I minimize the potential for off-target effects in my cell-based assays?

A2: Minimizing off-target effects is critical for valid experimental outcomes. Key strategies include:

  • Dose-Response Studies: Use the lowest effective concentration of caryoptoside by performing a thorough dose-response analysis to identify the optimal concentration for the desired effect with minimal toxicity.

  • Use of Controls: Employ structurally related but inactive analogs of caryoptoside as negative controls, if available.

  • Orthogonal Assays: Confirm key findings using multiple, independent assay formats that measure the same biological endpoint through different mechanisms.

  • Target Engagement Assays: Directly measure the binding of caryoptoside to its intended target to correlate target binding with the observed phenotype.

Q3: What are the initial steps to identify the primary target of caryoptoside?

A3: Identifying the primary target of a novel compound involves a multi-pronged approach:

  • In Silico Prediction: Use computational methods and predictive models to screen for potential protein targets based on the chemical structure of caryoptoside.

  • Affinity-Based Methods: Employ techniques like affinity chromatography or chemical proteomics to isolate binding partners from cell lysates.

  • Genetic Approaches: Utilize techniques such as CRISPR-Cas9 or RNAi screening to identify genes that, when perturbed, alter the cellular response to caryoptoside.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cellular toxicity observed at expected effective concentrations. 1. Off-target cytotoxic effects. 2. Compound instability leading to toxic byproducts. 3. Solvent toxicity.1. Perform a detailed cytotoxicity assay (e.g., MTT, LDH release) to determine the TC50 (toxic concentration 50). Work at concentrations well below the TC50. 2. Verify the stability of caryoptoside in your experimental media over the time course of the experiment. 3. Perform a solvent-only control to rule out toxicity from the vehicle (e.g., DMSO).
Inconsistent results between experimental replicates. 1. Variability in cell passage number or health. 2. Inconsistent compound concentration. 3. Assay variability.1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Prepare fresh stock solutions of caryoptoside and verify the concentration. 3. Ensure consistent incubation times, temperatures, and reagent concentrations. Include positive and negative controls in every experiment.
Observed phenotype does not correlate with the expected target's known function. 1. The primary target is different from the hypothesized target. 2. The phenotype is a result of off-target effects. 3. The phenotype is an indirect consequence of the on-target activity.1. Perform target identification experiments (see FAQ Q3). 2. Conduct off-target profiling using broad-panel screening services. 3. Map the observed phenotype to known signaling pathways and consider downstream effects of the intended target.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, quantitative data for caryoptoside to serve as an example for experimental design and data interpretation.

Table 1: In Vitro Potency and Cytotoxicity of Caryoptoside

Cell LineTarget/PathwayIC50 / EC50 (µM)TC50 (µM)Therapeutic Index (TC50/IC50)
Cancer Cell Line ATarget X2.55020
Cancer Cell Line BTarget Y5.07515
Normal Cell Line 1->100>100-
Normal Cell Line 2->100>100-

Table 2: Off-Target Screening Profile of Caryoptoside (Hypothetical)

Target ClassRepresentative Target% Inhibition at 10 µM
KinasesKinase Z15%
GPCRsGPCR W8%
Ion ChannelsIon Channel V5%
Nuclear ReceptorsNuclear Receptor U2%

Key Experimental Protocols

Protocol 1: Determination of IC50/EC50 and Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of caryoptoside in culture medium. Replace the existing medium with the medium containing different concentrations of caryoptoside. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50/EC50 and TC50 values.

Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
  • Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with caryoptoside at the desired concentration or a vehicle control for a specified time.

  • Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Centrifugation: Centrifuge the tubes at high speed to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of the soluble target protein by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve in the presence of caryoptoside indicates target engagement.

Visualizations

experimental_workflow cluster_0 Initial Characterization cluster_1 Target Validation cluster_2 Off-Target Evaluation cluster_3 Mechanism of Action a Dose-Response & Cytotoxicity Assays b Determine IC50/EC50 & TC50 a->b c Target Engagement Assays (e.g., CETSA) b->c d Target Knockdown/Knockout Experiments b->d e Broad-Panel Off-Target Screening b->e g Signaling Pathway Analysis c->g h Rescue Experiments d->h f Phenotypic Assays in Control Cells e->f g->h

Caption: Experimental workflow for characterizing caryoptoside.

signaling_pathway cluster_0 Upstream cluster_1 Signaling Cascade cluster_2 Downstream Effects caryoptoside Caryoptoside target Putative Target (e.g., Kinase X) caryoptoside->target Inhibition/Activation proteinA Protein A target->proteinA proteinB Protein B proteinA->proteinB tf Transcription Factor proteinB->tf gene_expression Gene Expression Changes tf->gene_expression phenotype Cellular Phenotype (e.g., Apoptosis, Differentiation) gene_expression->phenotype

Validation & Comparative

Validating Neuroprotective Effects of Novel Compounds: A Comparative Guide for Primary Neuron Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel neuroprotective agents is a cornerstone of neuroscience research, aimed at mitigating neuronal damage in neurodegenerative diseases and acute brain injuries. While new compounds like Caryoptoside offer therapeutic promise, their efficacy must be rigorously validated against established neuroprotective agents using standardized experimental models. This guide provides a framework for such validation, offering a comparative analysis of well-documented neuroprotective compounds and detailed protocols for key in vitro assays using primary neurons.

Comparative Analysis of Neuroprotective Agents

To objectively assess a novel compound, its performance should be benchmarked against agents with known neuroprotective mechanisms and efficacy. Here, we compare the effects of Lycopene , Hydroxytyrosol , Edaravone , and Ginkgo biloba extract (EGb 761) on neuronal survival and apoptosis.

Table 1: Effect on Neuronal Viability

This table summarizes the ability of each compound to preserve neuronal viability in the face of cytotoxic insults, as measured by metabolic assays like the MTT or CCK-8 assay.

CompoundNeuronal ModelInsultConcentration% Cell Viability (relative to control)
Lycopene Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)10 µMCytotoxicity observed at >20µM; neuroprotective effects on apoptosis markers noted at lower doses.[1]
Hydroxytyrosol PC12 Cell LineSalsolinol (oxidative stress)100 µM~81.7%
Edaravone Primary Cerebellar Granule NeuronsIodoacetic Acid30 µM~85%[2]
EGb 761 Primary Hippocampal NeuronsGlutamate100 mg/LShowed a dose-dependent increase in cell viability (specific % not provided in abstract).
Table 2: Modulation of Apoptosis

This table outlines the anti-apoptotic effects of the comparator compounds by measuring their impact on key proteins in the apoptosis signaling cascade and on DNA fragmentation.

CompoundNeuronal ModelInsultKey Apoptotic MarkersOutcome
Lycopene Primary Cortical NeuronsOGDBax, Bcl-2, Cleaved Caspase-3Decreased pro-apoptotic Bax and Cleaved Caspase-3; Increased anti-apoptotic Bcl-2.[1]
Edaravone Primary Cortical NeuronsKetamineBax/Bcl-2 RatioIncreased the Bcl-2/Bax ratio, indicating a shift towards cell survival.[3]
EGb 761 Primary Hippocampal NeuronsGlutamateTUNEL AssayDose-dependently reduced the rate of apoptosis.
Hydroxytyrosol PC12 Cell LineSalsolinol (oxidative stress)Antioxidant Enzymes (Catalase, SOD, GPx)Increased activity of key antioxidant enzymes, indirectly mitigating apoptotic triggers.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the targeted biological pathways is crucial for understanding the validation framework.

G cluster_0 Phase 1: In Vitro Model Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Data Interpretation PNC Primary Neuron Culture (e.g., Cortical Neurons) OGD Induce Neuronal Injury (e.g., Oxygen-Glucose Deprivation) PNC->OGD Treat_Novel Treat with Caryoptoside (Dose-Response) OGD->Treat_Novel Treat_Comp Treat with Comparators (Lycopene, Edaravone, etc.) OGD->Treat_Comp Control Vehicle Control OGD->Control Viability Cell Viability Assay (MTT / CCK-8) Treat_Novel->Viability Apoptosis Apoptosis Assays (TUNEL, Caspase Activity) Treat_Novel->Apoptosis Western Western Blot (Bax, Bcl-2) Treat_Novel->Western Treat_Comp->Viability Treat_Comp->Apoptosis Treat_Comp->Western Control->Viability Control->Apoptosis Control->Western Compare Compare Efficacy of Caryoptoside vs. Comparators Viability->Compare Apoptosis->Compare Western->Compare

Caption: Experimental workflow for validating a novel neuroprotective compound.

G Stress Oxidative Stress / Excitotoxicity Bax Bax (Pro-apoptotic) Stress->Bax Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bax->Mito promotes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito inhibits Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Neuronal Death) Casp3->Apoptosis NPA Neuroprotective Agents (Lycopene, Edaravone, etc.) NPA->Bax downregulate NPA->Bcl2 upregulate

Caption: Intrinsic apoptosis pathway modulated by neuroprotective agents.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the essential assays required to validate neuroprotective effects in primary neurons.

Primary Cortical Neuron Culture

This protocol outlines the isolation and culture of primary cortical neurons from embryonic rodents, a gold-standard model for neuroprotection studies.

  • Materials: E18 timed-pregnant rat or mouse, Hibernate-E medium, Papain, DNase I, Neurobasal medium, B-27 supplement, GlutaMAX, Penicillin-Streptomycin, Poly-D-lysine (PDL) coated culture plates.

  • Procedure:

    • Euthanize the pregnant dam according to approved institutional animal care guidelines.

    • Aseptically remove the uterine horn and place it in ice-cold Hibernate-E medium.

    • Dissect the embryonic brains and isolate the cerebral cortices.

    • Mince the cortical tissue and incubate in a Papain/DNase I solution at 37°C for 15-20 minutes.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium (supplemented with B-27, GlutaMAX, and Pen-Strep).

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Plate the neurons onto PDL-coated plates at a desired density (e.g., 1.5 x 10^5 cells/cm²).

    • Incubate at 37°C in a humidified 5% CO₂ incubator. Change half of the medium every 3-4 days. Cultures are typically ready for experiments between 7-10 days in vitro (DIV).

Oxygen-Glucose Deprivation (OGD) Model of Ischemic Injury

OGD is a widely used in vitro model to simulate the ischemic conditions of a stroke.

  • Materials: Primary neuron cultures (DIV 7-10), glucose-free DMEM or Neurobasal medium, hypoxic chamber (94% N₂, 5% CO₂, 1% O₂).

  • Procedure:

    • Remove the culture medium from the neurons.

    • Wash the cells twice with pre-warmed, glucose-free medium.

    • Add glucose-free medium to the plates and place them in a hypoxic chamber at 37°C for a duration determined by the desired severity of injury (e.g., 60-90 minutes).[4]

    • To simulate reperfusion, remove the plates from the chamber, replace the glucose-free medium with the original complete culture medium, and return them to the normoxic incubator (95% air, 5% CO₂) for 24 hours before analysis.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.[3][5]

  • Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

  • Procedure:

    • After the experimental treatment and incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Materials: TUNEL assay kit (commercial kits are recommended), 4% Paraformaldehyde (PFA) for fixation, Permeabilization solution (e.g., 0.25% Triton X-100 in PBS), DAPI for nuclear counterstaining.

  • Procedure:

    • Fix the cultured neurons on coverslips with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with the permeabilization solution for 20 minutes.[6]

    • Wash twice with PBS.

    • Follow the manufacturer's instructions for the TUNEL reaction, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs for 60 minutes at 37°C in a humidified chamber.[6]

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Western Blotting for Bax and Bcl-2

This technique allows for the quantification of specific proteins to determine the pro- and anti-apoptotic balance within the neurons.

  • Materials: RIPA lysis buffer with protease inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin), HRP-conjugated secondary antibodies, ECL chemiluminescence substrate.

  • Procedure:

    • Lyse the cultured neurons in ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Detect the chemiluminescent signal using an imaging system. The relative protein expression can be quantified by densitometry, and the Bax/Bcl-2 ratio can be calculated.

References

Comparative Analysis of Caryoptoside and its Glycoside Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Caryoptoside and its prominent glycoside analogues, Verbascoside and Forsythoside B. This document synthesizes available experimental data to offer insights into their therapeutic potential.

Caryoptoside, a phenylethanoid glycoside, is a natural compound found in various plants, notably in the genus Clerodendrum. Its structural similarity to other well-researched phenylethanoid glycosides, such as Verbascoside and Forsythoside B, has prompted interest in its comparative biological activities. This guide focuses on a side-by-side evaluation of their antioxidant, anti-inflammatory, and cytotoxic properties, supported by experimental data from various studies.

Data Presentation: A Comparative Overview of Bioactivities

The following tables summarize the available quantitative data (IC50 values) for Caryoptoside, Verbascoside, and Forsythoside B. It is important to note that direct comparative studies evaluating all three compounds under identical experimental conditions are limited. Therefore, the data presented is a compilation from various sources and should be interpreted with this consideration.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 Value (µM)Source
CaryoptosideData not available-
Verbascoside58.1 ± 0.6[1]
Forsythoside BData not available-

Lower IC50 values indicate higher antioxidant activity.

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

CompoundIC50 Value (µM)Cell LineSource
CaryoptosideData not available--
Verbascoside14.1 (as H-aucubin)-[2]
Forsythoside BData not available--

Lower IC50 values indicate higher anti-inflammatory activity.

Table 3: Cytotoxic Activity (MTT Assay)

CompoundIC50 Value (µM)Cell LineSource
CaryoptosideData not available--
VerbascosideData not available--
Forsythoside BData not availableHeLa-
Clerodendrum bungei extract (contains Caryoptoside)Modest Inhibition (3.5–8.7 µM for new compounds from the plant)HeLa

Lower IC50 values indicate higher cytotoxic activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable free radical DPPH.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compounds (Caryoptoside, Verbascoside, etc.)

    • Ascorbic acid or Trolox (as a positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • A stock solution of DPPH is prepared in methanol or ethanol.

    • Serial dilutions of the test compounds and the positive control are prepared in the same solvent.

    • In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the different concentrations of the test compounds or the control.

    • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution in each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide in stimulated macrophages.

  • Reagents and Materials:

    • RAW 264.7 macrophage cells

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Cell culture medium (e.g., DMEM)

    • Test compounds

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

    • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce nitric oxide production and co-incubated with the test compounds for a further period (e.g., 24 hours).

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess Reagent is added to the supernatant in a new 96-well plate.

    • The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

    • The absorbance is measured at a wavelength of around 540 nm.

    • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

    • The percentage of nitric oxide inhibition is calculated, and the IC50 value is determined.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cell viability.

  • Reagents and Materials:

    • Cancer cell line (e.g., HeLa)

    • MTT solution

    • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

    • Cell culture medium

    • Test compounds

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated to allow for attachment and growth.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well.

    • The plate is incubated for a few hours (e.g., 3-4 hours) to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

    • The MTT-containing medium is then removed, and DMSO or a solubilization buffer is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and workflows relevant to the comparative analysis of Caryoptoside and its analogues.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates Inactive NF-κB Complex p50 p65 IκBα p50 p50 p65 p65 Active NF-κB p50 p65 Inactive NF-κB Complex->Active NF-κB releases DNA DNA Active NF-κB->DNA binds to Caryoptoside Caryoptoside Caryoptoside->IKK Complex inhibits Gene Transcription Gene Transcription DNA->Gene Transcription activates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Canonical NF-κB Signaling Pathway and Potential Inhibition by Caryoptoside.

G Start Start Literature Search Literature Search for Caryoptoside & Analogues Start->Literature Search Data Extraction Extract IC50 Values (Antioxidant, Anti-inflammatory, Cytotoxic) Literature Search->Data Extraction Protocol Compilation Compile Experimental Protocols Literature Search->Protocol Compilation Data Analysis Comparative Data Analysis Data Extraction->Data Analysis Report Generation Generate Comparison Guide Protocol Compilation->Report Generation Visualization Create Tables & Diagrams (Graphviz) Data Analysis->Visualization Visualization->Report Generation End End Report Generation->End

Caption: Experimental Workflow for Comparative Analysis.

G Core Compound Caryoptoside Biological Activity Biological Activity Core Compound->Biological Activity Analogue 1 Verbascoside Analogue 1->Biological Activity Analogue 2 Forsythoside B Analogue 2->Biological Activity Antioxidant Antioxidant Biological Activity->Antioxidant Anti-inflammatory Anti-inflammatory Biological Activity->Anti-inflammatory Cytotoxic Cytotoxic Biological Activity->Cytotoxic

Caption: Logical Relationship of Comparative Analysis.

References

Caryoptoside: Data Unavailable for In Vitro vs. In Vivo Correlation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "Caryoptoside" has yielded no discernible data regarding its biological activities, either in vitro or in vivo. Consequently, a comparative analysis of its activity correlation, as requested, cannot be performed at this time.

Initial and subsequent targeted searches for "Caryoptoside," its potential biological activities, its source, and any related experimental studies, including protocols and signaling pathway involvement, have failed to produce any relevant scientific literature or data. This suggests that "Caryoptoside" may be a compound that is not yet characterized in publicly accessible scientific databases, or it may be referred to by a different name. It is also possible that the name is misspelled in the provided topic.

Without foundational information on the nature of Caryoptoside and its effects, the core requirements of the requested comparison guide, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled. The absence of any reported biological activity precludes any discussion or comparison of its effects in different experimental systems.

Therefore, this guide cannot be completed as specified. Further investigation would require a correct and verifiable name for the compound of interest, along with published research detailing its biological properties.

A Researcher's Guide to Unveiling the Molecular Targets of Caryoptoside via Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for identifying and confirming the molecular targets of Caryoptoside, a naturally occurring iridoid glycoside. While direct proteomic studies on Caryoptoside are not yet prevalent in published literature, this document provides a robust framework based on established methodologies for target deconvolution of other natural products. We will compare proteomic approaches, provide detailed experimental protocols, and illustrate how to interpret the resulting data to illuminate the compound's mechanism of action.

Caryoptoside has been investigated for various biological activities, with a significant focus on its potential anti-inflammatory effects. Understanding its molecular targets is a critical step in validating its therapeutic potential and advancing it through the drug development pipeline. Proteomics offers a powerful, unbiased approach to identify the specific proteins and pathways through which Caryoptoside exerts its effects on a global cellular scale.

Comparative Proteomics Strategies for Target Identification

Two primary proteomics strategies are particularly well-suited for identifying the molecular targets of a small molecule like Caryoptoside: Affinity-Based Chemical Proteomics and Label-Free Quantitative (LFQ) Proteomics. The choice between them depends on the feasibility of synthesizing a Caryoptoside probe and the specific research question.

Strategy Principle Advantages Disadvantages
Affinity-Based Proteomics A chemically modified version of Caryoptoside (a "probe") is synthesized with a reactive group and a reporter tag (e.g., biotin). This probe is incubated with cell lysates or live cells to covalently bind to its protein targets. The tagged protein complexes are then enriched (e.g., using streptavidin beads) and identified by mass spectrometry.[1][2]- Directly identifies binding partners. - Can capture transient or low-affinity interactions. - Excellent for confirming direct physical targets.- Requires chemical synthesis of a functional probe, which can be complex. - The modification could alter the compound's binding activity or cellular uptake. - May miss downstream effects on protein expression.
Label-Free Quantitative (LFQ) Proteomics This approach compares the entire proteome of cells treated with Caryoptoside to untreated control cells. It measures the relative abundance of thousands of proteins simultaneously. Proteins that show significant changes in expression or post-translational modification in response to the compound are considered potential targets or components of affected pathways.[3]- Does not require modification of the compound, preserving its native activity.[4] - Provides a global view of cellular response, identifying both direct targets and downstream pathway modulations. - Technically more straightforward and widely accessible.[3]- Does not directly prove physical binding; identified proteins could be downstream effectors. - May not detect targets that are regulated by activity changes rather than abundance changes. - Requires robust statistical analysis to distinguish significant changes from experimental noise.[5]

For initial, unbiased screening without altering the natural product, Label-Free Quantitative Proteomics is an excellent starting point. The workflow for such a study is detailed below.

Workflow and Signaling Pathways

Experimental Workflow for LFQ Proteomics

The following diagram illustrates a standard workflow for identifying Caryoptoside's molecular targets using a label-free quantitative proteomics approach.

LFQ_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Control Control Cells (Vehicle Treatment) Lysis Cell Lysis & Protein Extraction Control->Lysis Treated Test Cells (Caryoptoside Treatment) Treated->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS RawData Raw MS Data LCMS->RawData Quant Protein Identification & Quantification RawData->Quant Stats Statistical Analysis (Fold Change, p-value) Quant->Stats Bioinfo Bioinformatics (Pathway & Function Analysis) Stats->Bioinfo Targets Candidate Target Identification Bioinfo->Targets

A typical workflow for label-free quantitative proteomics.
Key Inflammatory Signaling Pathways

Given the potential anti-inflammatory role of compounds structurally related to Caryoptoside, the NF-κB and MAPK signaling pathways are plausible targets. Proteomics data can reveal if Caryoptoside treatment leads to changes in the abundance or phosphorylation status of key proteins within these cascades.

Signaling_Pathways cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway Stimuli_NFKB Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli_NFKB->IKK IKB IκBα IKK->IKB P NFKB p65/p50 (NF-κB) IKB->NFKB releases NFKB_Active Active p65/p50 Nucleus_NFKB Nucleus NFKB_Active->Nucleus_NFKB Gene_NFKB Inflammatory Gene Transcription Nucleus_NFKB->Gene_NFKB Caryoptoside_NFKB Caryoptoside? Caryoptoside_NFKB->IKK Inhibits? Stimuli_MAPK Stress / Mitogens MAP3K MAP3K (e.g., TAK1) Stimuli_MAPK->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K P MAPK p38 MAPK MAP2K->MAPK P Nucleus_MAPK Nucleus MAPK->Nucleus_MAPK TF Transcription Factors (e.g., AP-1) Gene_MAPK Cytokine Production TF->Gene_MAPK Nucleus_MAPK->TF Caryoptoside_MAPK Caryoptoside? Caryoptoside_MAPK->MAP3K Inhibits?

Hypothesized modulation of NF-κB and MAPK pathways.

Experimental Protocols

Here we provide a detailed protocol for a label-free quantitative proteomics experiment designed to identify proteins affected by Caryoptoside treatment in a human cell line (e.g., macrophages like THP-1).

Cell Culture and Treatment
  • Cell Seeding: Culture THP-1 monocytes and differentiate them into macrophages using Phorbol 12-myristate 13-acetate (PMA). Seed the differentiated macrophages in 10 cm dishes.

  • Stimulation: Induce an inflammatory response by treating the cells with Lipopolysaccharide (LPS) for a set period (e.g., 24 hours).

  • Caryoptoside Treatment: Treat the LPS-stimulated cells with Caryoptoside at a predetermined concentration (e.g., 10 µM). Use a vehicle (e.g., 0.1% DMSO) as a control. Prepare at least three biological replicates for each condition (Control vs. Treated).

  • Cell Harvest: After the treatment period, wash the cells with ice-cold PBS, scrape them, and centrifuge to obtain cell pellets. Flash-freeze the pellets in liquid nitrogen and store at -80°C.

Protein Extraction, Digestion, and Peptide Cleanup
  • Lysis: Resuspend the cell pellets in a lysis buffer (e.g., 8M Urea in 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors. Sonicate the samples on ice to ensure complete cell lysis and shear DNA.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Reduction and Alkylation: Reduce disulfide bonds by adding Dithiothreitol (DTT) and incubating. Alkylate the free thiols by adding Iodoacetamide (IAA) and incubating in the dark.

  • Digestion: Dilute the urea concentration to <2M with 100 mM Tris-HCl. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Cleanup: Stop the digestion by adding formic acid. Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents. Dry the purified peptides using a vacuum centrifuge.

LC-MS/MS Analysis
  • Sample Resuspension: Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

  • Liquid Chromatography (LC): Load an equal amount of peptides from each sample onto a reverse-phase LC column. Separate the peptides using a gradient of increasing acetonitrile concentration over a defined period (e.g., 120 minutes).

  • Mass Spectrometry (MS): Elute the peptides from the LC column directly into the ion source of a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument will perform a full MS1 scan to measure the mass-to-charge ratio of intact peptides, followed by MS2 scans (fragmentation) of the most abundant peptides to determine their amino acid sequence.

Data Analysis and Bioinformatics
  • Database Search: Use a search algorithm (e.g., MaxQuant, Proteome Discoverer) to match the acquired MS2 spectra against a human protein database (e.g., UniProt/Swiss-Prot).[6] This step identifies the peptides and, by inference, the proteins present in the sample.

  • Label-Free Quantification: The software will calculate the abundance of each protein based on the intensity of its corresponding peptides in the MS1 scans.

  • Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that show a statistically significant change in abundance between the Caryoptoside-treated and control groups. Apply a fold-change cutoff (e.g., >1.5 or <0.67) and a p-value or FDR (False Discovery Rate) cutoff (e.g., <0.05) to generate a list of candidate proteins.

  • Bioinformatics Analysis: Use bioinformatics tools (e.g., DAVID, STRING, Ingenuity Pathway Analysis) to perform functional annotation and pathway enrichment analysis on the list of significantly regulated proteins. This will reveal which biological processes and signaling pathways are most affected by Caryoptoside.

Hypothetical Data Presentation

The results of the LFQ proteomics experiment can be summarized in a table to clearly present the most promising molecular targets.

Protein ID (UniProt)Gene NameProtein NameFold Change (Treated/Control)p-valuePutative Function / Pathway
P10415MAP2K6Mitogen-activated protein kinase kinase 60.580.012MAPK Signaling; Stress Response
Q04206IKBKBInhibitor of nuclear factor kappa-B kinase subunit beta0.650.021NF-κB Signaling; Inflammation
P01375TNFTumor necrosis factor0.450.008Cytokine Signaling; Apoptosis
P27361PTGS2Prostaglandin G/H synthase 2 (COX-2)0.330.005Inflammation; Prostanoid Biosynthesis
Q9Y2Q5NLRP3NLR family pyrin domain containing 30.510.015Inflammasome Activation
P60709ACTBActin, cytoplasmic 11.020.954Housekeeping/Control
P02768ALBSerum albumin0.980.876Housekeeping/Control

This table represents hypothetical data for illustrative purposes.

Data Interpretation: In this hypothetical example, Caryoptoside treatment resulted in the significant downregulation of key pro-inflammatory proteins such as MAP2K6, IKBKB, TNF, and COX-2. This data strongly suggests that Caryoptoside's anti-inflammatory effects may be mediated through the inhibition of the MAPK and NF-κB signaling pathways. The stable levels of housekeeping proteins like ACTB and ALB serve as internal controls, indicating that the observed changes are specific to certain pathways and not due to global protein degradation. These proteins would be high-priority candidates for subsequent validation studies, such as Western blotting, kinase assays, or direct binding assays.

References

A Comparative Guide to Caryoptoside Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common analytical techniques for the quantification of Caryoptoside: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). The information presented is based on established methodologies for the analysis of similar glycoside compounds and serves as a practical reference for selecting the most appropriate method for specific research needs.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of each method for the quantification of glycosides, providing a baseline for what can be expected when analyzing Caryoptoside.

Performance ParameterHPLC-UVLC-MS/MSUPLC-MS/MS
Linearity (r²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) ng rangepg to low ng rangepg range
Limit of Quantification (LOQ) ng rangepg to low ng rangepg range
Accuracy (% Recovery) 95 - 105%85 - 115%88.7 - 109.7%
Precision (% RSD) < 5%< 15%< 12%
Analysis Time 20 - 30 minutes5 - 15 minutes< 10 minutes
Selectivity ModerateHighVery High
Cost LowHighHigh

Experimental Protocols

Detailed methodologies for each quantification technique are outlined below. These protocols are based on established methods for similar analytes and should be optimized for Caryoptoside analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique for routine quantification of Caryoptoside in various samples.

Sample Preparation:

  • Extraction: Extract the sample (e.g., plant material, biological fluid) with a suitable solvent such as methanol or ethanol.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of Caryoptoside.

  • Injection Volume: 20 µL.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of Caryoptoside in the mobile phase and inject them into the HPLC system. Plot the peak area against the concentration and perform a linear regression analysis.

  • LOD and LOQ: Determined by injecting serially diluted standard solutions and calculating the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy and Precision: Determined by analyzing replicate samples spiked with known concentrations of Caryoptoside at different levels (low, medium, and high).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for analyzing complex matrices and low concentrations of Caryoptoside.

Sample Preparation:

  • Extraction: Similar to the HPLC-UV method, extract the sample with an appropriate solvent.

  • Protein Precipitation (for biological samples): If analyzing plasma or serum, precipitate proteins using a precipitating agent like acetonitrile or methanol. Centrifuge to pellet the proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C18 column (e.g., 2.1 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[1]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of Caryoptoside.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of Caryoptoside) and a specific product ion are selected for monitoring.

Validation Parameters:

  • Linearity, LOD, LOQ, Accuracy, and Precision: Determined as described for the HPLC-UV method, but with a wider dynamic range and lower detection limits.

  • Matrix Effect: Assessed by comparing the response of Caryoptoside in a standard solution to its response in a sample matrix spiked after extraction.[1]

  • Recovery: Determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[1]

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides the highest sensitivity, selectivity, and throughput, making it ideal for high-throughput screening and pharmacokinetic studies.

Sample Preparation:

The sample preparation is similar to that for LC-MS/MS, often with smaller sample volumes due to the higher sensitivity of the instrument.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A sub-2 µm particle size column (e.g., UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[2]

  • Mobile Phase: A rapid gradient of acetonitrile and water with 0.1% formic acid.[2]

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Ionization and Detection: ESI in MRM mode, similar to LC-MS/MS, but with faster scan speeds.

Validation Parameters:

The validation parameters are the same as for LC-MS/MS, with the expectation of even better performance in terms of speed, resolution, and sensitivity.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each of the described quantification methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution Filtration->Dilution HPLC HPLC System Dilution->HPLC UV_Detector UV Detector HPLC->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

HPLC-UV Experimental Workflow

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extraction Extraction Sample->Extraction Protein_Precipitation Protein Precipitation (if applicable) Extraction->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC System Reconstitution->LC MSMS Tandem Mass Spectrometer (MS/MS) LC->MSMS Data_Acquisition Data Acquisition (MRM) MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

LC-MS/MS Experimental Workflow

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Sample (small volume) Extraction Extraction Sample->Extraction Protein_Precipitation Protein Precipitation (if applicable) Extraction->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC System Reconstitution->UPLC MSMS Tandem Mass Spectrometer (MS/MS) UPLC->MSMS Data_Acquisition Data Acquisition (MRM) MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

UPLC-MS/MS Experimental Workflow

References

Reproducibility of Biological Effects of Verbascoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Caryoptoside": Initial searches for a compound specifically named "Caryoptoside" did not yield significant research demonstrating its biological effects across multiple laboratories. However, the genus Caryopteris is a known source of bioactive compounds, including the well-studied phenylethanoid glycoside, verbascoside (also known as acteoside). Due to the extensive body of research on verbascoside, this guide will focus on the reproducibility of its biological effects as a representative compound from the broader chemical family potentially associated with "Caryoptoside."

Verbascoside has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3][4][5] This guide provides a comparative analysis of the reproducibility of these effects across different studies, presenting quantitative data and experimental protocols to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Anti-inflammatory Activity of Verbascoside

The anti-inflammatory effects of verbascoside have been documented in numerous studies, often focusing on its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and modulate key signaling pathways such as NF-κB.[2][6][7]

Table 1: Comparison of Anti-inflammatory Effects of Verbascoside from Different Studies

Biological EffectCell Line/ModelConcentration/DoseResultReference
Inhibition of Nitric Oxide (NO) ProductionLPS-stimulated rat macrophagesNot specifiedSignificant suppression[6]
Inhibition of Nitric Oxide (NO) ProductionNot specifiedNot specifiedVerbascoside level in water extracts is significantly associated with the nitric oxide level in anti-inflammatory assays.[8][9]
Inhibition of Pro-inflammatory ChemokinesPrimary human keratinocytesDose-dependentSignificant reduction[1]
Inhibition of Arachidonic Acid and Histamine ReleaseRBL-2H3 mast cellsNot specifiedInhibitory effect[2][7]
Inhibition of TNF-α and IL-12 ProductionLPS-stimulated mouse bone marrow-derived dendritic cellsNot specifiedDecreased production[2]
Downregulation of NF-κB Pathway Activationβtc3 cells16 μMDownregulation of NF-κB pathway activation[7]
Experimental Protocols:

Inhibition of Nitric Oxide (NO) Production in Macrophages: This assay is commonly used to assess the anti-inflammatory potential of compounds. Typically, macrophage cell lines (e.g., RAW 264.7) or primary macrophages are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide via inducible nitric oxide synthase (iNOS). The compound of interest, in this case, verbascoside, is added to the cell culture along with LPS. After a specific incubation period (usually 24 hours), the concentration of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent. The percentage of inhibition of NO production by the compound is then calculated by comparing it to the LPS-stimulated control group.[10][11]

NF-κB Activation Assay: The effect of verbascoside on the NF-κB signaling pathway is often investigated using Western blotting or reporter gene assays. For Western blotting, cells are treated with an inflammatory stimulus (like LPS or TNF-α) with or without verbascoside. Cell lysates are then analyzed for the expression or phosphorylation of key proteins in the NF-κB pathway, such as IκBα, p65, and their phosphorylated forms. A decrease in the phosphorylation of these proteins or a reduction in the nuclear translocation of p65 indicates an inhibitory effect of verbascoside on the NF-κB pathway.[7][12]

Antioxidant Activity of Verbascoside

Verbascoside is a potent antioxidant, and its activity has been evaluated in numerous studies using various in vitro assays.[1][7][13][14] The most common of these is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Comparison of Antioxidant Effects of Verbascoside from Different Studies

AssayIC50 Value (µM)Reference
DPPH Radical Scavenging58.1 ± 0.6[13]
DPPH Radical Scavenging32.45 ± 2.16 µg/mL[7]
ABTS Radical Scavenging39.08 ± 0.53 µg/mL[7]
PCL Assay (Radical Scavenging toward Superoxide Anion)10.12 mmol Trolox/mmol[1]

Note: IC50 is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

Experimental Protocols:

DPPH Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at a wavelength of around 517 nm. To perform the assay, a solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is mixed with various concentrations of the test compound (verbascoside). After a set incubation period, the absorbance is read. The percentage of DPPH radical scavenging activity is calculated, and from this, the IC50 value can be determined by plotting the percentage of inhibition against the concentration of the compound.[13][15][16][17][18]

Visualizations

Signaling Pathway Diagram

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active Released Proteasome Proteasome Degradation IkB_P->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Activates Verbascoside Verbascoside Verbascoside->IKK Inhibits

Caption: The NF-κB signaling pathway and the inhibitory effect of verbascoside.

Experimental Workflow Diagram

DPPH_Workflow start Start prep_samples Prepare Verbascoside Solutions (various concentrations) start->prep_samples prep_dpph Prepare DPPH Solution (in methanol) start->prep_dpph mix Mix Verbascoside and DPPH Solutions (in a 96-well plate) prep_samples->mix prep_dpph->mix incubate Incubate in the Dark (e.g., 30 minutes at room temp.) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate_inhibition Calculate % Radical Scavenging Activity measure->calculate_inhibition plot Plot % Inhibition vs. Concentration calculate_inhibition->plot calculate_ic50 Determine IC50 Value plot->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining antioxidant activity using the DPPH assay.

References

Safety Operating Guide

Essential Safety and Handling Guide for CARYPTOSIDE (Carboxyatractyloside)

Author: BenchChem Technical Support Team. Date: November 2025

Note on Chemical Identity: The term "CARYPTOSIDE" is likely a misspelling of Carboxyatractyloside, a highly toxic diterpenoid glycoside. This guide is based on the safety data for Carboxyatractyloside (CAS Numbers: 33286-30-5, 35988-42-2, 77228-71-8). It is imperative to confirm the identity of your specific compound and consult its safety data sheet (SDS) before handling.

This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with this compound (Carboxyatractyloside). Adherence to these guidelines is essential to ensure personal safety and proper disposal.

Hazard Identification and Immediate Precautions

Carboxyatractyloside is classified as acutely toxic and poses a significant health risk upon exposure. It is a potent inhibitor of mitochondrial ADP/ATP translocase.[1]

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][3]

  • Target Organs: Primarily affects cellular energy metabolism.[4]

Immediate action is required in case of exposure. Refer to the First Aid Measures table for specific instructions.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat or disposable gown is required.
Respiratory Protection If handling powder or creating aerosols, a NIOSH-approved P2 respirator cartridge or equivalent is necessary.[5] Work should be conducted in a chemical fume hood.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust formation.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Handling Procedures:

  • Before use, carefully read the entire Safety Data Sheet (SDS).

  • Avoid all direct contact with the substance. Do not ingest, inhale, or allow it to come into contact with skin or eyes.[6]

  • Prevent the formation of dust when working with the solid form.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Storage:

  • Store at -20°C in a tightly sealed, clearly labeled container.[5][6]

  • Keep in a dry and well-ventilated place.

Emergency Procedures

Emergency SituationFirst Aid Measures
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
In Case of Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of accordingly.

  • Waste Collection: Collect all waste, including contaminated PPE, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Experimental Workflow: Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Don Appropriate PPE (Gloves, Gown, Eye Protection) prep1->prep2 prep3 Prepare Chemical Fume Hood prep2->prep3 handle1 Weigh Solid this compound in Hood prep3->handle1 handle2 Prepare Solution (if required) handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Collect All Waste in Hazardous Waste Container clean1->clean2 clean3 Remove and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 G cluster_response Immediate Response cluster_cleanup Spill Cleanup spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate Spill Response PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Carefully Collect Contaminated Material contain->collect place Place in Sealed Hazardous Waste Container collect->place decontaminate Decontaminate Spill Area place->decontaminate

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.